JNJ-63533054
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDVCHRYCKXEBY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of JNJ-63533054: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its signaling pathways, quantitative pharmacological parameters, and the experimental methodologies used for its characterization. This compound penetrates the blood-brain barrier, making it a valuable tool for investigating the central nervous system functions of GPR139.[1][3] Its primary mechanism involves the activation of GPR139, leading to the engagement of multiple G protein signaling cascades, predominantly the Gq/11 pathway.[4][5] This activation results in downstream cellular responses, including intracellular calcium mobilization and modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The in vivo effects of this compound include a dose-dependent reduction in locomotor activity in rats.[2][6]
Data Presentation
Pharmacological Parameters
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Species | Assay | Value | Reference |
| EC₅₀ | Human | Calcium Mobilization | 16 ± 6 nM | [1] |
| Human | GTPγS Binding | 17 ± 4 nM | [1] | |
| Rat | Calcium Mobilization | 63 ± 24 nM | [1] | |
| Mouse | Calcium Mobilization | 28 ± 7 nM | [1] | |
| Kd | Human | Saturation Binding ([³H]this compound) | 10 nM | [2] |
| Rat | Saturation Binding ([³H]this compound) | 32 nM | [2] | |
| Mouse | Saturation Binding ([³H]this compound) | 23 nM | [2] |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Route | Dose | Value | Unit | Reference |
| Cₘₐₓ | p.o. | 5 mg/kg | 317 | ng/mL | [2] |
| t₁/₂ | p.o. | 5 mg/kg | 2.5 | hours | [2] |
| Clearance (CL) | i.v. | 1 mg/kg | 53 | mL/min/kg | [2] |
| Brain/Plasma Ratio | p.o. | 5 mg/kg | 1.2 | - | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
Signaling Pathways and Experimental Workflows
GPR139 Signaling Pathway Activated by this compound
Activation of GPR139 by this compound initiates downstream signaling primarily through the Gq/11 and, to a lesser extent, the Gi/o pathways.[4][5] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.[7] The Gi/o pathway activation can lead to the inhibition of adenylyl cyclase, though studies have shown that GPR139 stimulation by this compound can also enhance forskolin-stimulated cAMP production, a process that is dependent on Gq/11 signaling.[4][8]
Caption: GPR139 signaling cascade upon this compound activation.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This assay is fundamental to determining the potency of GPR139 agonists. It measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a typical in vitro calcium mobilization assay.
Experimental Workflow: In Vivo Microdialysis for Neurotransmitter Monitoring
This technique is employed to measure extracellular levels of neurotransmitters, such as dopamine (B1211576) and serotonin, in specific brain regions of freely moving animals.
Caption: General workflow for in vivo microdialysis experiments.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a method to assess the agonist activity of this compound at the GPR139 receptor by measuring changes in intracellular calcium.
-
Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing human GPR139 are cultured in appropriate media. Cells are harvested and seeded into 96-well or 384-well black-walled, clear-bottom assay plates and grown to near confluence.[9]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution. Probenecid may be included to prevent dye leakage. Incubation is typically carried out for 1 hour at 37°C.[7][9]
-
Compound Preparation and Addition: this compound is serially diluted to create a concentration-response curve.
-
Signal Detection: The assay plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the compound dilutions to the wells.[7]
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to generate concentration-response curves, from which the EC₅₀ value is calculated using non-linear regression.
cAMP Modulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels, often in the context of adenylyl cyclase stimulation.
-
Cell Culture: Cells expressing GPR139 are cultured and plated as described for the calcium mobilization assay.
-
Compound Incubation: Cells are pre-incubated with this compound at various concentrations for a defined period.
-
Adenylyl Cyclase Stimulation: To measure the modulatory effect, adenylyl cyclase is stimulated with forskolin.[8]
-
Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.[10] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify the cAMP concentration. The data is then analyzed to determine the effect of this compound on forskolin-stimulated cAMP production.
c-fos Immunohistochemistry
This protocol is used to map neuronal activation in the brain following in vivo administration of this compound by detecting the expression of the immediate early gene c-fos.[11]
-
Animal Dosing and Perfusion: Rats or mice are orally administered this compound or vehicle.[4] After a specific time (e.g., 1-2 hours), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).[11]
-
Tissue Processing: The brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution. Coronal sections of the brain regions of interest (e.g., medial habenula, dorsal striatum) are cut on a cryostat or vibratome.[3][11]
-
Immunostaining:
-
The free-floating brain sections are washed in phosphate-buffered saline (PBS).
-
Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to reduce non-specific antibody binding.[3]
-
Sections are incubated with a primary antibody against the c-Fos protein overnight at 4°C.[3]
-
After washing, sections are incubated with a biotinylated secondary antibody.[3]
-
An avidin-biotin-peroxidase complex is then applied, followed by a chromogenic substrate (e.g., diaminobenzidine) to visualize the c-Fos positive nuclei.[11]
-
-
Microscopy and Analysis: The stained sections are mounted on slides, dehydrated, and coverslipped. The number of c-Fos positive cells in the brain regions of interest is quantified using a microscope and image analysis software.[4]
In Vivo Microdialysis
This protocol details the in vivo measurement of extracellular neurotransmitter levels in the brain of awake, freely moving rats following administration of this compound.[12]
-
Surgical Implantation of Microdialysis Probe: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or nucleus accumbens). The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.[12]
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[12][13]
-
Sample Collection and Drug Administration: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20-60 minutes). This compound is then administered orally. Dialysate collection continues for several hours post-administration.[4][12]
-
Neurochemical Analysis: The collected dialysate samples are analyzed for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12][14]
-
Data Analysis: Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration and are plotted over time to assess the effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
JNJ-63533054: An In-Depth Technical Guide to its In Vitro Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula and septum, suggesting its involvement in neurological and psychiatric processes.[4][5] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its binding affinity, functional potency, and signaling pathways.
Quantitative Pharmacology
The following tables summarize the key quantitative parameters of this compound's interaction with GPR139 across different species and assay formats.
Table 1: Functional Potency (EC50) of this compound
| Species | Assay Type | EC50 (nM) | Reference |
| Human | Calcium Mobilization | 16 | [1][2] |
| Human | Calcium Mobilization | 16 ± 6 | [6] |
| Human | GTPγS Binding | 17 | [1] |
| Human | GTPγS Binding | 17 ± 4 | [6] |
| Rat | Calcium Mobilization | 63 | [1][2] |
| Rat | Calcium Mobilization | 63 ± 24 | [6] |
| Mouse | Calcium Mobilization | 28 | [1][2] |
| Mouse | Calcium Mobilization | 28 ± 7 | [6] |
| Zebrafish | Not Specified | 3.91 | [7] |
Table 2: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]this compound
| Species | Parameter | Value | Reference |
| Human | Kd | 10 nM | [1][8] |
| Human | Bmax | 26 pmol/mg protein | [1][8] |
| Rat | Kd | 32 nM | [1][8] |
| Rat | Bmax | 8.5 pmol/mg protein | [1][8] |
| Mouse | Kd | 23 nM | [1][8] |
| Mouse | Bmax | 6.2 pmol/mg protein | [1][8] |
Selectivity Profile
This compound exhibits high selectivity for GPR139. It has been tested against a panel of 50 other targets, including GPCRs, ion channels, and transporters, and showed no significant cross-reactivity.[2][4][6] Notably, it displays no activity at GPR142, the closest homolog of GPR139.[4]
Signaling Pathways
This compound binding to GPR139 initiates a cascade of intracellular signaling events. GPR139 is a dual-specificity receptor, capable of coupling to both Gq/11 and Gi/o classes of G proteins.[7] However, the primary signaling pathway appears to be through Gq/11.[9]
Activation of the Gq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event measured in calcium mobilization assays.[1][2][6]
Interestingly, GPR139 stimulation by this compound has also been shown to dynamically increase cyclic AMP (cAMP) levels, which is typically associated with Gs protein coupling.[9] The receptor does not, however, activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, a common downstream effector of the Gi/o pathway.[9]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR139 activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human, rat, or mouse GPR139 are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The Fluo-4 NW Calcium Assay Kit has been used, which involves preparing a dye loading solution in a HEPES-buffered saline solution supplemented with probenecid (B1678239) to prevent dye leakage.[5]
-
Incubation: Cells are incubated with the dye loading solution for approximately 60 minutes at 37°C.[5]
-
Compound Addition: Various concentrations of this compound are added to the cells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation). The CalFluxVTN calcium biosensor has also been utilized for this purpose.[9]
-
Data Analysis: The EC50 value is determined by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
[3H]this compound Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing GPR139.
-
Incubation: The membranes are incubated with increasing concentrations of [3H]this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified by liquid scintillation counting.
-
Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The Kd and Bmax values are then determined by analyzing the saturation binding data using nonlinear regression analysis.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist.
Methodology:
-
Membrane Preparation: GPR139-expressing cell membranes are prepared.
-
Incubation: Membranes are incubated with GDP, various concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting after filtration.
-
Data Analysis: The EC50 value is determined from the dose-response curve of agonist-stimulated [35S]GTPγS binding.
Conclusion
This compound is a highly potent and selective agonist of GPR139, activating the receptor primarily through the Gq/11 signaling pathway to induce intracellular calcium release. Its well-characterized in vitro pharmacological profile, including species-specific potencies and binding affinities, makes it an invaluable tool for elucidating the physiological and pathophysiological roles of GPR139. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the function of this orphan receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-63533054 Structure-Activity Relationship: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable agonist of the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[3][4] Its activation by endogenous ligands, L-tryptophan and L-phenylalanine, and synthetic agonists like this compound, has been linked to the modulation of locomotor activity and other neurological processes.[3][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and its signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound at GPR139
| Species | Assay | Cell Line | Parameter | Value (nM) |
| Human | Calcium Mobilization | HEK293 | EC₅₀ | 16[1] |
| Human | GTPγS Binding | - | EC₅₀ | 17 |
| Human | Radioligand Binding ([³H]this compound) | CHO-TRex | Kd | 10[6] |
| Rat | Calcium Mobilization | - | EC₅₀ | 63 |
| Mouse | Calcium Mobilization | - | EC₅₀ | 28 |
| Rat | Radioligand Binding ([³H]this compound) | - | Kd | 32[6] |
| Mouse | Radioligand Binding ([³H]this compound) | - | Kd | 23[6] |
Table 2: In Vitro Binding Characteristics of [³H]this compound
| Species | Bmax (pmol/mg protein) |
| Human | 26 |
| Rat | 8.5 |
| Mouse | 6.2 |
Table 3: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Dosing |
| Bioavailability (F) | 49% | 5 mg/kg p.o. vs 1 mg/kg i.v.[6] |
| Brain/Plasma Ratio | 2.8[6] | - |
Structure-Activity Relationship (SAR)
This compound, chemically known as (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, emerged from a high-throughput screening campaign that identified a series of glycine (B1666218) benzamides as GPR139 agonists.[1][7]
The key SAR findings for this series are:
-
Stereochemistry: The (S)-enantiomer is significantly more potent than the (R)-enantiomer. The (R)-enantiomer of this compound has an EC₅₀ of 2.1 µM, demonstrating a clear stereospecificity of the receptor binding pocket.[1][3][5]
-
Carbonyl Groups: The presence of both carbonyl groups in the glycine linker is crucial for activity. Deletion of either carbonyl group results in a complete loss of potency, suggesting they are involved in essential hydrogen bond interactions with the receptor.[1]
-
Benzoyl Moiety: Substitution on the benzoyl ring influences potency. The 3-chloro substitution in this compound was found to be optimal among a series of analogs.
-
Amide Substituent: The (S)-1-phenylethyl group on the terminal amide is a key feature for high-affinity binding.
Signaling Pathway
This compound activates GPR139, which subsequently couples to Gq/11 and Gi/o G proteins.[3] This dual coupling initiates downstream signaling cascades, with the Gq/11 pathway being the primary transducer, leading to intracellular calcium mobilization.[3]
GPR139 Signaling Cascade
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR139 activation.
Calcium Mobilization Assay Workflow
Methodology:
-
Cell Plating: HEK293 cells stably expressing human GPR139 are plated in 96-well or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer at 37°C.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorescence Imaging Plate Reader (FLIPR).
-
Data Analysis: The fluorescence intensity data is normalized and plotted against the compound concentration to calculate the EC₅₀ value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
[³⁵S]GTPγS Binding Assay Workflow
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO-TRex cells stably expressing GPR139.
-
Incubation: Membranes are incubated in an assay buffer containing this compound at various concentrations, a fixed concentration of [³⁵S]GTPγS, and GDP.
-
Reaction Termination: The binding reaction is stopped by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated, and the data is used to determine the EC₅₀ of this compound.
c-Fos Expression Analysis
This in vivo experiment assesses neuronal activation in specific brain regions following the administration of this compound.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats or C57BL/6 mice are orally administered with this compound (e.g., 10-30 mg/kg) or vehicle.
-
Tissue Collection: After a defined period (e.g., 2 hours), animals are euthanized, and their brains are collected following transcardial perfusion with a fixative (e.g., 4% paraformaldehyde).
-
Tissue Processing: Brains are post-fixed, cryoprotected, and sectioned on a cryostat or vibratome.
-
Immunohistochemistry: Brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Sections are imaged using a fluorescence microscope, and the number of c-Fos-positive cells in specific brain regions, such as the habenula and dorsal striatum, is quantified.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of GPR139. Its well-defined structure-activity relationship, characterized by high potency, selectivity, and favorable pharmacokinetic properties, makes it a suitable candidate for in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further exploration of the GPR139 signaling pathway and the development of additional tool compounds will continue to enhance our understanding of this intriguing receptor.
References
- 1. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
JNJ-63533054: A Comprehensive Technical Guide to its Binding Affinity and Signaling Profile at the GPR139 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of the selective GPR139 agonist, JNJ-63533054. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts targeting the GPR139 receptor, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1]
Quantitative Binding and Functional Affinity Data
This compound is a potent and selective agonist for the GPR139 receptor, demonstrating high affinity across multiple species. Its binding and functional parameters have been characterized through various in vitro assays, including radioligand binding, calcium mobilization, and GTPγS binding assays.
Table 1: Binding Affinity of this compound for GPR139
| Species | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Human | Radioligand Binding | Kd | 10 | CHO-TRex | [2] |
| Rat | Radioligand Binding | Kd | 32 | - | |
| Mouse | Radioligand Binding | Kd | 23 | - |
Table 2: Functional Potency of this compound at GPR139
| Species | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Human | Calcium Mobilization | EC50 | 16 | HEK293 | [2] |
| Human | GTPγS Binding | EC50 | 17 | CHO-K1 | [2] |
| Rat | Calcium Mobilization | EC50 | 63 | - | |
| Mouse | Calcium Mobilization | EC50 | 28 | - |
GPR139 Signaling Pathways Modulated by this compound
GPR139 exhibits promiscuous coupling to various G protein subtypes. However, the primary signaling pathway activated by this compound is through the Gαq/11 subunit. This activation leads to a cascade of downstream intracellular events. While coupling to Gαi/o, Gαs, and Gα12/13 has been observed, the Gαq/11 pathway is the predominant transducer of the signal.[3]
GPR139 Signaling Cascade
Caption: GPR139 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for the characterization of this compound's interaction with GPR139.
Radioligand Binding Assay
This assay is employed to determine the direct binding affinity (Kd) of a radiolabeled ligand to the receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of [³H]this compound for the human GPR139 receptor.
Materials:
-
Membranes from CHO-TRex cells stably expressing human GPR139.
-
[³H]this compound (specific activity: 24.7 Ci/mmol).[2]
-
Assay Buffer: Tris-EDTA (TE) buffer.
-
Test compounds (for competition assays).
-
GF/C filter plates pre-treated with polyethyleneimine (PEI).
-
Scintillation cocktail (Microscint-0).
-
Scintillation counter.
Procedure:
-
Incubate the CHO-TRex cell membranes expressing human GPR139 with 10 nM [³H]this compound.[2]
-
For competition assays, include varying concentrations of unlabeled this compound or other test compounds.
-
Incubate the mixture for 1 hour at room temperature.[2]
-
Terminate the reaction by rapid filtration through the PEI-treated GF/C filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold TE buffer.[2]
-
Dry the filter plates in a 60°C oven.[2]
-
Add Microscint-0 to each well and quantify the radioactivity using a scintillation counter.[2]
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Calcium Mobilization (FLIPR) Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50).
Objective: To determine the half-maximal effective concentration (EC50) of this compound in stimulating calcium mobilization via the GPR139 receptor.
Materials:
-
HEK293 or CHO-TREx cells stably expressing the GPR139 receptor.[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Seed the GPR139-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions to the wells and monitor the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the agonist response.
-
Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a measure of receptor-G protein coupling and agonist efficacy.
Objective: To determine the potency (EC50) of this compound in stimulating [³⁵S]GTPγS binding to G proteins coupled to the GPR139 receptor.
Materials:
-
Cell membranes expressing the GPR139 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound stock solution.
-
Non-specific binding control (unlabeled GTPγS).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound in the assay buffer.
-
Add a fixed concentration of GDP (e.g., 10 µM).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Plot the specific binding against the log concentration of this compound and fit to a dose-response curve to determine the EC50 and Emax values.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for characterizing the binding affinity of a test compound to a GPCR.
Caption: Generalized workflow for GPCR binding affinity characterization.
References
- 1. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 3. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-63533054: An In-depth Technical Guide on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the orphan G protein-coupled receptor GPR139.[1] This receptor is predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[2][3] The discovery of this compound as a surrogate ligand has been instrumental in elucidating the physiological roles of GPR139.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in neuropharmacology and drug development.
Data Presentation
The following tables summarize the key quantitative data associated with this compound, including its binding affinity, potency in functional assays, and pharmacokinetic properties.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | Calcium Mobilization | 16 nM | [4] |
| Human | GTPγS Binding | 17 nM | [4] | |
| Rat | Calcium Mobilization | 63 nM | [4] | |
| Mouse | Calcium Mobilization | 28 nM | [4] | |
| Zebrafish | - | 3.91 nM | [5] | |
| Kd | Human | Radioligand Binding ([3H] this compound) | 10 nM | [4] |
| Rat | Radioligand Binding ([3H] this compound) | 32 nM | [4] | |
| Mouse | Radioligand Binding ([3H] this compound) | 23 nM | [4] | |
| Bmax | Human | Radioligand Binding ([3H] this compound) | 26 pmol/mg protein | [4] |
| Rat | Radioligand Binding ([3H] this compound) | 8.5 pmol/mg protein | [4] | |
| Mouse | Radioligand Binding ([3H] this compound) | 6.2 pmol/mg protein | [4] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Cmax | Oral (p.o.) | 5 mg/kg | 317 ng/mL (~1 µM) | [4] |
| t1/2 | Oral (p.o.) | 5 mg/kg | 2.5 hours | [4] |
| IV Clearance | Intravenous (i.v.) | 1 mg/kg | 53 mL/min/kg | [4] |
| Brain to Plasma Ratio | Oral (p.o.) | - | 1.2 | [4] |
Core Signaling Pathways
This compound, upon binding to GPR139, primarily activates the Gq/11 signaling pathway.[2][6] There is also evidence for its ability to couple to Gi/o proteins, suggesting a potential for more complex and nuanced downstream signaling.[6][7]
Gq/11 Signaling Pathway
The most accepted signal transduction pathway for GPR139 is its coupling to Gq/11 proteins.[8] Activation of this pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily measured in cellular assays.[6][9]
Gq/11 Signaling Pathway of this compound
Gi/o Signaling and cAMP Modulation
While Gq/11 is the primary pathway, studies have shown that GPR139 can also couple to Gi/o proteins.[6][7] Interestingly, instead of the expected decrease in cyclic AMP (cAMP) levels typically associated with Gi/o activation, stimulation of GPR139 with this compound has been observed to enhance forskolin-stimulated cAMP production.[6] This suggests a more complex regulatory mechanism on adenylyl cyclase activity, potentially through βγ subunits or crosstalk with Gq/11 signaling.
Modulation of cAMP by this compound
Interaction with Other Receptor Systems
An important aspect of this compound's downstream effects is its interaction with other neurotransmitter systems, particularly the opioid system. In medial habenular neurons, this compound has been shown to counteract the inhibitory effects of µ-opioid receptor (MOR) activation on neuronal firing.[6] This opposition is mediated through the Gq/11 pathway. Furthermore, GPR139 activation does not appear to directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, despite coupling to Gi/o proteins.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling of this compound.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following GPR139 activation by this compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR139 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted to various concentrations. The dye solution is removed, and the cells are washed. The compound dilutions are then added to the respective wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Fluorescence intensity is measured over time, typically with an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Data Analysis: The change in fluorescence intensity from baseline is calculated. EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Calcium Mobilization Assay Workflow
In Vivo c-fos Expression Analysis
Objective: To assess neuronal activation in specific brain regions following administration of this compound by measuring the expression of the immediate early gene c-fos.
Methodology:
-
Animal Dosing: Male C57BL/6 mice or Sprague-Dawley rats are administered this compound (e.g., 10-30 mg/kg) or vehicle via oral gavage.[8]
-
Tissue Collection: At a specified time point post-dosing (e.g., 1-2 hours), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are then extracted and post-fixed.
-
Immunohistochemistry:
-
Brains are sectioned (e.g., 40 µm) using a cryostat or vibratome.
-
Free-floating sections are washed and then incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Sections are incubated with a primary antibody against c-fos overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Microscopy and Quantification:
-
Stained sections are mounted on slides and coverslipped.
-
Images of the brain regions of interest (e.g., medial habenula, dorsal striatum) are captured using a light microscope.
-
The number of c-fos-positive cells is quantified using image analysis software.
-
-
Statistical Analysis: The number of c-fos-positive cells in the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
It is noteworthy that in studies conducted, this compound did not significantly alter c-fos expression in the medial habenula or dorsal striatum at the tested doses.[8][10]
Conclusion
This compound is a critical pharmacological tool for probing the function of the GPR139 receptor. Its primary mode of action is through the activation of the Gq/11 signaling pathway, leading to intracellular calcium mobilization. While it also engages Gi/o proteins, its downstream effects on cAMP are complex and warrant further investigation. The interplay between GPR139 signaling and other neurotransmitter systems, such as the opioid system, highlights its potential as a therapeutic target for neuropsychiatric disorders. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore the multifaceted roles of this compound and the GPR139 receptor in brain function and disease.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist [frontiersin.org]
GPR139 in the Central Nervous System: A Technical Guide for Researchers
An In-depth Examination of the Orphan Receptor's Function, Signaling, and Therapeutic Potential
Introduction
GPR139 is a Class A orphan G protein-coupled receptor (GPCR) that is highly conserved across vertebrate species, suggesting a fundamental role in neurophysiology.[1][2] Its expression is almost exclusively confined to the central nervous system (CNS), with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2][3] Initially identified in 2002, GPR139 has garnered significant interest as a potential therapeutic target for a range of neuropsychiatric and behavioral disorders, including schizophrenia, substance abuse, and mood disorders.[1][2] This technical guide provides a comprehensive overview of the current understanding of GPR139 function in the CNS, focusing on its signaling pathways, pharmacology, and the experimental methodologies used to elucidate its role.
Localization in the Central Nervous System
The distinct expression pattern of GPR139 within the CNS provides crucial clues to its function. In multiple vertebrate models, including humans, rats, and mice, GPR139 mRNA is most prominently expressed in the medial habenula and the striatum (caudate putamen).[1][3][4] Other areas with notable expression include the hypothalamus, lateral septum, zona incerta, and pituitary gland.[3][5] This localization places GPR139 in key circuits involved in the regulation of movement, motivation, reward, and responses to stress and negative stimuli.[2][6] Studies have also shown co-expression of GPR139 with the Dopamine (B1211576) D2 Receptor (DRD2) in several brain regions, including the ventral tegmental area (VTA), substantia nigra, and caudate putamen, suggesting a functional interaction between these two receptors.[4]
Signaling Pathways
GPR139 primarily signals through the Gq/11 family of G proteins.[3][5][7] Upon activation, GPR139 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum and the activation of Protein Kinase C (PKC).[8] While Gq/11 is the primary pathway, some studies suggest that GPR139 may also couple to Gi/o and Gs proteins under certain conditions, indicating a potential for signaling promiscuity.[1][2][7]
The activation of the Gq/11 pathway by GPR139 has been shown to functionally oppose the signaling of Gi/o-coupled receptors, such as the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[1][9][10] For instance, GPR139 activation can counteract MOR-mediated inhibition of adenylyl cyclase (AC) and G protein-coupled inwardly rectifying potassium (GIRK) channels.[9][11] This functional antagonism is a key aspect of GPR139's role in modulating neuronal activity and behavior.
Pharmacology and Ligands
While GPR139 is still classified as an orphan receptor, several endogenous and synthetic ligands have been identified.
Endogenous Ligands: The essential amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) are considered putative endogenous agonists for GPR139.[2][5][12] They activate the receptor with EC₅₀ values in the 30-300 µM range, which is consistent with their physiological concentrations in the brain.[2][5][12] This suggests that GPR139 may function as a sensor for the metabolic state of the brain.[5][12] Additionally, some neuropeptides, including adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH), have been shown to activate GPR139, albeit at higher concentrations.[3][5]
Synthetic Ligands: A number of potent and selective synthetic agonists and antagonists have been developed, which are crucial tools for studying GPR139's function.[1][13] Compounds like JNJ-63533054 have been instrumental in both in vitro and in vivo studies.[1][14]
Quantitative Data for GPR139 Ligands
| Ligand | Type | Species | Assay | EC₅₀ / IC₅₀ / Kᵢ / Kₔ | Reference(s) |
| Endogenous Agonists | |||||
| L-Tryptophan | Agonist | Human | Calcium Mobilization | 30-300 µM | [2][4][5] |
| L-Phenylalanine | Agonist | Human | Calcium Mobilization | 30-300 µM | [2][4][5] |
| Synthetic Agonists | |||||
| This compound | Agonist | Human | Calcium Mobilization | 16 nM | [1][3][9][15] |
| This compound | Agonist | Human | GTPγS Binding | 17 nM | [1] |
| This compound | Agonist | Rat | Calcium Mobilization | 63 nM | [1][15] |
| This compound | Agonist | Mouse | Calcium Mobilization | 28 nM | [1][15] |
| Compound 1a | Agonist | Human | Calcium Mobilization | ~39 nM | [8] |
| Synthetic Antagonists | |||||
| JNJ-3792165 | Antagonist | Human | Calcium Mobilization | 130 nM | [2] |
| NCRW0005-F05 | Antagonist | Human | Calcium Mobilization | 210 nM | [2] |
| Radioligand Binding | |||||
| [³H]this compound | Agonist Radioligand | Human | Saturation Binding | Kₔ = 10 nM | [1] |
| [³H]this compound | Agonist Radioligand | Rat | Saturation Binding | Kₔ = 32 nM | [1] |
| [³H]this compound | Agonist Radioligand | Mouse | Saturation Binding | Kₔ = 23 nM | [1] |
Physiological Functions and Therapeutic Potential
The unique localization and signaling properties of GPR139 implicate it in several key CNS functions and disease states.
-
Modulation of Opioid and Dopamine Systems: GPR139 acts as a negative regulator of the µ-opioid and dopamine D2 receptor systems.[1][6] GPR139 knockout mice exhibit increased sensitivity to morphine, including enhanced reward and analgesia, and fewer withdrawal symptoms.[14] The administration of a GPR139 agonist can reduce morphine analgesia and self-administration.[14] This anti-opioid function presents a novel strategy for developing safer opioid pain therapies.[14] Similarly, GPR139 can inhibit D2R signaling, and D2R antagonists like haloperidol (B65202) can reverse some behavioral deficits in GPR139 knockout mice.[6]
-
Neuropsychiatric Disorders: Dysregulation of GPR139 is strongly linked to schizophrenia-like symptoms.[6][15][16] Mice lacking GPR139 display a range of behavioral abnormalities, including hyperactivity, stereotypy, anxiety, social deficits, and a complete loss of prepulse inhibition (a key endophenotype of schizophrenia).[6][15][16][17] These findings highlight GPR139 agonists as potential novel antipsychotics.[18]
-
Motor Control and Motivation: Given its high expression in the striatum and its interaction with the dopaminergic system, GPR139 is implicated in the control of movement and motivated behaviors.[2][5][6] GPR139 knockout mice show impairments in motor control and balance in some tests.[5]
-
Sleep and Metabolism: Expression in the hypothalamus suggests a role in regulating sleep and energy homeostasis.[1][5] Pharmacological activation of GPR139 in rats has been shown to increase non-REM sleep, while knockout mice exhibit reduced REM sleep.[19]
Key Experimental Protocols
Understanding the function of GPR139 relies on a variety of specialized in vitro and in vivo experimental techniques.
In Vitro: Calcium Mobilization Assay
This is the primary functional assay used to measure GPR139 activation via the Gq/11 pathway.
Principle: Cells (commonly HEK293 or CHO) are engineered to express GPR139. These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to GPR139, the Gq/11 pathway is activated, leading to a release of intracellular calcium. This causes a significant increase in the fluorescence of the dye, which can be measured in real-time using a fluorescence plate reader (like a FLIPR).[20]
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 or CHO cells are cultured in appropriate media. Cells are transiently or stably transfected with a plasmid encoding the human GPR139 receptor. For receptors that do not naturally couple strongly to Gq, co-transfection with a promiscuous G protein like Gα₁₆ can be used to force a calcium signal.[21]
-
Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) for approximately 45-60 minutes at 37°C.[21][22]
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of test compounds (agonists or antagonists).
-
Data Acquisition: Fluorescence intensity is monitored continuously for several minutes following compound addition. An increase in fluorescence indicates receptor activation.
-
Data Analysis: The change in fluorescence (peak response minus baseline) is calculated. For agonists, data is plotted as a concentration-response curve to determine EC₅₀ values. For antagonists, cells are pre-incubated with the antagonist before adding a known agonist, and the inhibition is used to calculate IC₅₀ values.[21]
In Vitro: [³⁵S]GTPγS Binding Assay
This functional assay directly measures G protein activation following receptor stimulation.
Principle: In the inactive state, a G protein is bound to GDP. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G protein activation and can be quantified.
Detailed Methodology:
-
Membrane Preparation: Cells expressing GPR139 are harvested and homogenized. Cell membranes are isolated by centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing MgCl₂, NaCl, and a specific concentration of GDP, which are critical for regulating G protein activity.[23]
-
Incubation: Membranes are incubated with the test compound (agonist) and a low concentration of [³⁵S]GTPγS at room temperature for 30-60 minutes.[24]
-
Termination and Separation: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.[25]
-
Detection: Scintillation fluid is added to the dried filter plate, and the amount of bound [³⁵S]GTPγS is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Data are used to generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values.[25]
In Situ Hybridization (ISH)
This technique is used to visualize the specific location of GPR139 mRNA expression within brain tissue.
Principle: A labeled nucleic acid probe (RNA or DNA), which is complementary to the GPR139 mRNA sequence, is synthesized.[26] This probe is then hybridized to thin sections of brain tissue. The probe will bind specifically to the GPR139 mRNA. The label on the probe (e.g., digoxigenin (B1670575) (DIG) or a fluorescent tag) is then detected using an antibody conjugated to an enzyme (for colorimetric detection) or by fluorescence microscopy.[26][27]
Detailed Methodology:
-
Probe Synthesis: A DIG-labeled antisense RNA probe complementary to GPR139 mRNA is synthesized via in vitro transcription from a linearized plasmid template. A sense probe is also created as a negative control.[27]
-
Tissue Preparation: An animal is perfused, and the brain is dissected and fixed in 4% paraformaldehyde. The tissue is then cryoprotected in sucrose (B13894) solution before being frozen and sectioned on a cryostat.[27]
-
Pre-hybridization: Tissue sections on slides are permeabilized (e.g., with acetic acid or proteinase K) to allow probe entry and then incubated in a hybridization solution to block non-specific binding.[11]
-
Hybridization: The labeled probe is diluted in the hybridization buffer and applied to the tissue sections. The slides are incubated overnight at a high temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.[27]
-
Washing: Slides are subjected to a series of high-stringency washes at elevated temperatures to remove any non-specifically bound probe.[11]
-
Immunodetection: The slides are incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Signal Development: A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted by AP into a colored precipitate, revealing the location of the GPR139 mRNA.
-
Imaging: The slides are imaged using a microscope to visualize the anatomical distribution of the GPR139 transcript.
In Vivo: Prepulse Inhibition (PPI) of Acoustic Startle
This behavioral test is a key measure of sensorimotor gating, a process that is deficient in schizophrenic patients. It is used to assess the schizophrenia-like phenotype in GPR139 knockout mice.
Principle: A strong acoustic stimulus (the "pulse," e.g., 120 dB) will elicit a startle reflex in a mouse. If a weaker, non-startling stimulus (the "prepulse," e.g., 74-90 dB) is presented shortly before the pulse, the startle reflex is normally inhibited.[14] This inhibition is known as PPI. Deficits in PPI reflect an inability to filter out sensory information.[10][14]
Detailed Methodology:
-
Apparatus: The test is conducted in a startle chamber that isolates the animal from external noise and light. The chamber is equipped with a speaker to deliver acoustic stimuli and a sensor platform to measure the animal's startle response.[10]
-
Acclimation: The mouse is placed in the chamber and allowed to acclimate for a 5-minute period with constant background white noise (e.g., 70 dB).[28]
-
Test Session: The session consists of a series of different trial types presented in a pseudorandom order:[10]
-
Pulse-alone trials: The 120 dB startle stimulus is presented alone.
-
Prepulse-alone trials: The prepulse stimuli (e.g., 74, 78, 82 dB) are presented alone to ensure they do not elicit a startle response themselves.
-
Prepulse-plus-pulse trials: A prepulse stimulus is followed by the 120 dB pulse.
-
No-stimulus trials: Only the background noise is present.
-
-
Data Recording: The startle response (Vₘₐₓ, maximum response) is recorded for each trial.[10]
-
Data Analysis: The percentage of prepulse inhibition is calculated for each prepulse intensity using the following formula:[16] %PPI = 100 - [ (Startle Response on Prepulse+Pulse Trial) / (Startle Response on Pulse-Alone Trial) ] * 100
Conclusion and Future Directions
GPR139 has emerged as a critical regulator of key neuromodulatory systems in the CNS, including the opioid and dopaminergic pathways. Its exclusive expression in the brain and its involvement in the pathophysiology of schizophrenia and substance use disorders make it a highly attractive target for novel drug development. While significant progress has been made in identifying ligands and elucidating its primary signaling pathway, further research is needed. Key future directions include the definitive identification of its endogenous signaling molecule under various physiological conditions, a deeper understanding of its potential for biased agonism and interaction with other G protein pathways, and the progression of selective GPR139 modulators into clinical trials for neuropsychiatric disorders. The continued application of the detailed experimental protocols outlined in this guide will be essential for unlocking the full therapeutic potential of this ancient and important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 14. Pre-pulse Inhibition [augusta.edu]
- 15. This compound | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Identification of a novel scaffold for a small molecule GPR139 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 26. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of JNJ-63533054 and Bersacapavir (JNJ-56136379)
Executive Summary: This technical guide addresses the discovery and development of JNJ-63533054. Initial research reveals that this designation is primarily associated with a preclinical G protein-coupled receptor 139 (GPR139) agonist. However, the name has also been linked, likely erroneously in some public forums, with bersacapavir (B606041) (JNJ-56136379), a clinical-stage hepatitis B virus (HBV) capsid assembly modulator. Given the advanced stage of development and the extensive data available for bersacapavir, this guide provides a comprehensive overview of both compounds, with a detailed focus on bersacapavir to meet the in-depth requirements of researchers, scientists, and drug development professionals.
Part 1: this compound - A GPR139 Agonist
This compound is a potent, selective, and orally bioavailable small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2] This receptor is predominantly expressed in the central nervous system, suggesting its potential as a therapeutic target for neurological and psychiatric disorders.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay Type |
| EC50 | Human | 16 nM | Calcium Mobilization |
| EC50 | Human | 17 nM | GTPγS Binding |
| EC50 | Rat | 63 nM | Calcium Mobilization |
| EC50 | Mouse | 28 nM | Calcium Mobilization |
| Kd | Human | 10 nM | Radioligand Binding |
| Kd | Rat | 32 nM | Radioligand Binding |
| Kd | Mouse | 23 nM | Radioligand Binding |
Data sourced from MedChemExpress and Tocris Bioscience.[1][2]
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Route | Dose | Value |
| Cmax | PO | 5 mg/kg | 317 ng/mL |
| t1/2 | PO | 5 mg/kg | 2.5 hours |
| IV Clearance | IV | 1 mg/kg | 53 mL/min/kg |
| Brain/Plasma Ratio | PO | 5 mg/kg | 1.2 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Calcium Mobilization Assay: Human embryonic kidney (HEK293) cells expressing the respective GPR139 ortholog were used. The assay was performed using a FLIPR (Fluorometric Imaging Plate Reader) system to measure changes in intracellular calcium concentration upon compound addition. The EC50 value was determined from the concentration-response curve.[2]
Blood-Brain Barrier Penetration Study: Male C57BL/6 mice and Sprague-Dawley rats received an oral administration of this compound at a dose of 10 mg/kg. At various time points, animals were euthanized, and brains and blood were collected. Compound concentrations in brain homogenates and plasma were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the brain-to-plasma concentration ratio.[3]
c-fos Expression Study: Mice were orally dosed with this compound (10 or 30 mg/kg). One hour after dosing, animals were sacrificed and transcardially perfused with 4% paraformaldehyde. Brains were removed, sectioned, and subjected to immunohistochemistry using an antibody against the c-fos protein to assess neuronal activation in specific brain regions like the medial habenula and dorsal striatum.[3]
Signaling Pathway Visualization
This compound activates GPR139, which primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Part 2: Bersacapavir (JNJ-56136379) - An HBV Capsid Assembly Modulator
Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is an investigational, orally administered small molecule that functions as a hepatitis B virus (HBV) capsid assembly modulator (CAM).[4][5] It has been evaluated in Phase 2b clinical trials for the treatment of chronic hepatitis B infection, often in combination with other antiviral agents.[6][7]
Mechanism of Action
Bersacapavir has a dual mechanism of action targeting the HBV lifecycle.[8][9]
-
Primary Mechanism (Late Stage): It binds to the HBV core protein (HBc) at the dimer-dimer interface, accelerating the kinetics of capsid assembly. This leads to the formation of empty, non-infectious capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, thereby inhibiting viral replication.[4]
-
Secondary Mechanism (Early Stage): It is also suggested to inhibit the de novo formation of covalently closed circular DNA (cccDNA), which is the template for viral transcription.[8]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and human pharmacokinetic parameters of bersacapavir.
Table 3: In Vitro Antiviral Activity of Bersacapavir
| Genotype | Median EC50 (nM) |
| A | 10-33 |
| B | 10-33 |
| C | 10-33 |
| D | 17 |
| E-H | 10-33 |
Data from in vitro studies on a panel of HBV clinical isolates.[9]
Table 4: Human Pharmacokinetic Parameters of Bersacapavir (Single 250 mg Oral Dose)
| Parameter | Healthy Subjects |
| Cmax (ng/mL) | 2155 (Day 6) to 8032 (Day 20, steady state) |
| AUC0-24h (ng·h/mL) | 19,371 (Day 6) to 160,904 (Day 20, steady state) |
| t1/2 (hours) | 103 - 148 |
Data from a Phase 1 study. Note the increase in exposure with multiple dosing, indicating accumulation to steady state.[10][11]
Table 5: Key Efficacy Outcomes from the REEF-1 Phase 2b Trial (Week 48)
| Treatment Arm | N | Proportion Meeting NA-Stopping Criteria* |
| Control (NA + Placebo) | 45 | Not specified as primary outcome in available abstracts |
| JNJ-6379 (Bersacapavir) Dual | 48 | 0% |
| JNJ-3989 (siRNA) Dual 40mg | 93 | 11% |
| JNJ-3989 (siRNA) Dual 100mg | 93 | 13% |
| JNJ-3989 (siRNA) Dual 200mg | 96 | 19% |
| Triple (Bersacapavir + JNJ-3989 100mg) | 95 | 13% |
*NA-stopping criteria defined as HBsAg <10 IU/mL, HBV DNA < LLOQ, HBeAg negative, and ALT <3 × ULN.[6][7]
Experimental Protocols
In Vitro Antiviral Activity Assay:
-
Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with serial dilutions of bersacapavir for a defined period (e.g., 6-9 days).
-
Quantification of HBV DNA: Supernatants are collected, and extracellular HBV DNA is quantified using quantitative PCR (qPCR).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage inhibition of HBV DNA replication against the drug concentration.
Cytotoxicity Assay:
-
Cell Culture: HepG2 cells (or other relevant cell lines) are seeded in multi-well plates.
-
Compound Treatment: Cells are exposed to a range of bersacapavir concentrations for a period equivalent to the antiviral assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the resazurin (B115843) reduction assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined. The Selectivity Index (SI) is then calculated as CC50/EC50.
Clinical Trial Protocol (REEF-1, NCT03982186):
-
Study Design: A multicenter, double-blind, active-controlled, randomized, phase 2b study.[6]
-
Participants: 470 adult patients with chronic hepatitis B (HBeAg-positive or -negative, treatment-naïve or virologically suppressed).[6][7]
-
Intervention: Patients were randomized to one of six arms for 48 weeks: NA + placebo; bersacapavir (250 mg daily) + NA; or an siRNA (JNJ-3989 at 40, 100, or 200 mg every 4 weeks) + NA; or a triple combination of bersacapavir + JNJ-3989 (100 mg) + NA.[6][7]
-
Primary Endpoint: The proportion of patients meeting predefined criteria to stop nucleos(t)ide analogue (NA) therapy at week 48.[6]
-
Safety Assessment: Safety was monitored through the recording of adverse events, laboratory tests, and other clinical assessments in all participants who received at least one dose of the study drugs.
Visualizations
HBV Lifecycle and Mechanism of Action of Bersacapavir
REEF-1 Clinical Trial Workflow
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel HBV capsid assembly modulators by structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
JNJ-63533054: A Technical Guide to a Novel GPR139 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-63533054 is a potent and selective small-molecule agonist of the G protein-coupled receptor 139 (GPR139), a previously orphan receptor with concentrated expression in the central nervous system. Its development has provided a critical tool for elucidating the physiological roles of GPR139, which is implicated in various neurological and psychiatric processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo characterization assays are presented, alongside structured data tables and pathway diagrams to facilitate understanding and further research.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, is a synthetic compound with a molecular formula of C17H17ClN2O2 and a molar mass of 316.79 g·mol−1.[1] Its chemical identifiers are essential for accurate documentation and database referencing.
| Property | Value | Reference |
| IUPAC Name | 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide | [1] |
| CAS Number | 1802326-66-4 | [1] |
| Chemical Formula | C17H17ClN2O2 | [1] |
| Molar Mass | 316.79 g·mol−1 | [1] |
| SMILES | C--INVALID-LINK--NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | [1] |
| InChI Key | MWDVCHRYCKXEBY-LBPRGKRZSA-N | [1] |
The physicochemical properties of this compound contribute to its utility as a research tool, particularly its ability to be used in both in vitro and in vivo studies.
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |
Pharmacological Properties
This compound is a potent and selective agonist for the GPR139 receptor. Its pharmacological activity has been characterized across different species and assay formats.
Potency and Efficacy
The potency of this compound has been determined through various functional assays, demonstrating its high affinity for the GPR139 receptor.
| Assay | Species | EC50 (nM) | Reference |
| Calcium Mobilization | Human | 16 | [2] |
| Rat | 63 | [2] | |
| Mouse | 28 | [2] | |
| GTPγS Binding | Human | 17 | [2] |
Binding Affinity
Radioligand binding assays using [3H]this compound have been employed to determine its binding affinity (Kd) and receptor density (Bmax).
| Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Human | 10 | 26 | [2] |
| Rat | 32 | 8.5 | [2] |
| Mouse | 23 | 6.2 | [2] |
Selectivity
This compound exhibits high selectivity for GPR139 over a wide range of other GPCRs, ion channels, and transporters, making it a specific tool for studying GPR139-mediated effects.[2][3]
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier, a crucial characteristic for a CNS-acting compound.
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | PO | 5 | 317 | ng/mL | [2] |
| t1/2 | PO | 5 | 2.5 | hours | [2] |
| IV Clearance | IV | 1 | 53 | mL/min/kg | [2] |
| Brain/Plasma Ratio | PO | 5 | 1.2 | [2] |
Signaling Pathway
As an agonist of GPR139, this compound initiates a downstream signaling cascade upon binding to the receptor. GPR139 is known to couple to Gq/11 and Gi/o G proteins, leading to the mobilization of intracellular calcium and modulation of adenylyl cyclase activity.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
In Vitro Assays
This assay measures the increase in intracellular calcium concentration following GPR139 activation by this compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human, rat, or mouse GPR139 are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted to various concentrations in assay buffer.
-
Signal Detection: A fluorescent imaging plate reader (FLIPR) is used to measure the baseline fluorescence, followed by the addition of this compound. The change in fluorescence, indicating calcium mobilization, is recorded over time.
-
Data Analysis: The EC50 values are calculated from the concentration-response curves using non-linear regression.
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing GPR139.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of this compound and a fixed concentration of [35S]GTPγS.
-
Separation: Bound [35S]GTPγS is separated from unbound by rapid filtration through glass fiber filters.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: EC50 values are determined from the concentration-response curves.
This assay directly measures the binding of radiolabeled this compound to the GPR139 receptor.
Methodology:
-
Radioligand: [3H]this compound is used as the radioligand.
-
Saturation Binding: Membranes expressing GPR139 are incubated with increasing concentrations of [3H]this compound to determine Kd and Bmax.
-
Competition Binding: Membranes are incubated with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound or other test compounds to determine their binding affinity (Ki).
-
Separation and Detection: Similar to the GTPγS binding assay, bound radioligand is separated by filtration and quantified by scintillation counting.
-
Data Analysis: Kd, Bmax, and Ki values are calculated using appropriate binding models.
In Vivo Assays
This method is used to map neuronal activation in the brain following the administration of this compound.
Methodology:
-
Animal Dosing: Rats or mice are administered this compound orally.
-
Perfusion and Tissue Processing: At a specified time point post-dosing, animals are transcardially perfused with paraformaldehyde. Brains are removed, post-fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with an antibody against the c-fos protein.
-
Imaging and Analysis: The number of c-fos positive cells in specific brain regions, such as the habenula, is quantified using microscopy and image analysis software.
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurochemical Analysis: The concentrations of neurotransmitters such as dopamine (B1211576) and serotonin (B10506) in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed to assess the effect of this compound.
Conclusion
This compound has emerged as an indispensable pharmacological tool for probing the function of the GPR139 receptor. Its favorable properties, including high potency, selectivity, oral bioavailability, and brain penetrance, enable a wide range of in vitro and in vivo investigations. The experimental protocols and data summarized in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting GPR139 in various neurological and psychiatric disorders. Further research utilizing this compound will continue to unravel the complex biology of this once-orphan receptor.
References
A Technical Guide to the Endogenous and Synthetic Ligands of GPR139
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the G protein-coupled receptor 139 (GPR139), focusing on its endogenous ligands, L-Tryptophan and L-Phenylalanine, and the potent synthetic agonist, JNJ-63533054. This document details the pharmacology, signaling pathways, and experimental methodologies used to characterize these interactions, serving as a vital resource for researchers in neuroscience and drug discovery.
Introduction to GPR139
GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2][3] Its localization in these brain regions suggests a potential role in regulating motor control, metabolism, and neuropsychiatric processes.[4][5] The de-orphanization of GPR139 has identified the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) as its endogenous agonists.[3][6] The discovery of potent and selective synthetic ligands, such as this compound, has further enabled the elucidation of its physiological functions and therapeutic potential.[4][7]
Ligand Pharmacology and Quantitative Data
The interaction of endogenous and synthetic ligands with GPR139 has been quantified through various in vitro assays. The following tables summarize the binding affinities (Kd) and functional potencies (EC50) of L-Tryptophan, L-Phenylalanine, and this compound at human, rat, and mouse GPR139.
| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human | Radioligand Binding ([3H]this compound) | Kd | 10 | [7] |
| This compound | Rat | Radioligand Binding ([3H]this compound) | Kd | 32 | [7] |
| This compound | Mouse | Radioligand Binding ([3H]this compound) | Kd | 23 | [7] |
Caption: Binding affinities (Kd) of this compound for GPR139.
| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human | Calcium Mobilization | EC50 | 16 | [7] |
| This compound | Human | GTPγS Binding | EC50 | 17 | [7] |
| This compound | Rat | Calcium Mobilization | EC50 | 63 | [7] |
| This compound | Mouse | Calcium Mobilization | EC50 | 28 | [7] |
| L-Tryptophan | Human | Calcium Mobilization | EC50 | 30,000 - 300,000 | [8] |
| L-Phenylalanine | Human | Calcium Mobilization | EC50 | 30,000 - 300,000 | [8] |
Caption: Functional potencies (EC50) of GPR139 ligands.
GPR139 Signaling Pathways
GPR139 is known to be a promiscuous receptor, coupling to multiple G protein families, including Gq/11, Gi/o, Gs, and G12/13.[9] However, the primary and most robustly characterized signaling cascade is mediated by the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][3][10] Activation of GPR139 can also modulate cyclic adenosine (B11128) monophosphate (cAMP) levels and G protein-coupled inwardly rectifying potassium (GIRK) channels.[10][11]
GPR139 Gq/11 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR139 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-63533054: A Technical Guide to its Role in Modulating Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1] Predominantly expressed in the central nervous system, particularly in the medial habenula and striatum, GPR139 has emerged as a novel target for neuropsychiatric and behavioral disorders.[2][3] this compound serves as a critical chemical probe to elucidate the complex role of GPR139 in neurotransmission. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on neurotransmitter systems, and its interaction with other signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: GPR139 Agonism
This compound functions as a selective agonist at the GPR139 receptor.[4] Its primary mechanism involves binding to and activating this receptor, which subsequently initiates intracellular signaling cascades through G protein coupling.
G Protein Coupling and Downstream Signaling
GPR139 activation by this compound leads to the engagement of multiple G protein families. While it was initially understood to couple with Gq/11 proteins, leading to calcium mobilization, recent studies have revealed a more complex signaling profile.[3][5]
-
Gq/11 Pathway: The canonical signaling pathway for GPR139 involves coupling to Gq/11 G proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn triggers the release of intracellular calcium stores.[5]
-
Gi/o Pathway: Evidence also suggests that GPR139 can couple to Gi/o G proteins.[5] This pathway is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, in some contexts, GPR139 stimulation has been observed to dynamically increase cAMP levels.[5]
-
Structural Insights: Cryo-electron microscopy studies have revealed that the binding pose of this compound within the GPR139 receptor can differ depending on which G protein subtype (Gq or Gi) is coupled, suggesting that the ligand can induce distinct receptor conformations.[6]
Modulation of Neurotransmitter Systems
Given the high expression of GPR139 in brain regions integral to mood and motivation, such as the habenula, it was hypothesized that this compound would directly modulate key monoaminergic neurotransmitters.[2] However, in vivo studies have revealed a more nuanced role.
Effects on Monoamine Levels
In vivo microdialysis experiments in freely moving rats were conducted to measure the impact of this compound on dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc). The results demonstrated that oral administration of this compound (10 mg/kg) did not significantly alter the basal levels of these neurotransmitters.[2] Furthermore, it did not affect amphetamine-induced dopamine release in the NAc.[2]
Neuronal Activation
Neuronal activation was assessed by measuring the expression of the immediate early gene c-fos. Despite high GPR139 expression in the medial habenula and dorsal striatum, this compound (at doses of 10 and 30 mg/kg, p.o.) did not induce c-fos expression in these regions, unlike the positive control amphetamine, which increased c-fos in the dorsal striatum.[2] This suggests that under basal conditions, GPR139 activation by this agonist does not cause widespread neuronal activation in these key areas.[2]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-63533054 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula and septum.[3][4] The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[4] this compound is a valuable tool for investigating the physiological roles of GPR139 in vivo.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on published preclinical studies.
Mechanism of Action
This compound acts as an agonist at the GPR139 receptor. Upon binding, it stimulates intracellular signaling pathways. GPR139 is known to couple to both Gq/11 and Gi/o proteins.[5][6][7] Activation of Gq/11 leads to downstream signaling cascades, including calcium mobilization, while Gi/o activation can modulate adenylyl cyclase activity.[3][5]
Data Presentation: In Vivo Dosing Regimens
The following tables summarize the reported in vivo dosing parameters for this compound in rodent studies.
Table 1: this compound Dosing in Mouse Studies
| Study Type | Strain | Dose (mg/kg) | Route | Vehicle | Dosing Volume | Reference |
| Blood-Brain Barrier Penetration | C57BL/6 | 10 | p.o. | 0.5% HPMC in water | 10 ml/kg | [3] |
| c-fos Expression | C57BL/6 | 10, 30 | p.o. | 0.5% HPMC in water | 10 ml/kg | [3] |
| Behavioral Studies | C57BL/6 | 10 | p.o. | 0.5% HPMC | 10 ml/kg | [3] |
| Anhedonia Model (Female Urine Sniffing) | Not Specified | 10 | p.o. | Not Specified | Not Specified | [3] |
Table 2: this compound Dosing in Rat Studies
| Study Type | Strain | Dose (mg/kg) | Route | Vehicle | Dosing Volume | Reference |
| Blood-Brain Barrier Penetration | Sprague-Dawley | 10 | p.o. | 0.5% HPMC in water | 1 ml/kg | [3] |
| Neurochemistry (Microdialysis) | Sprague-Dawley | 10 | p.o. | 0.5% HPMC in water | 1 ml/kg | [3] |
| Behavioral Studies | Sprague-Dawley or Wistar-Kyoto | 10 - 30 | p.o. | 0.5% HPMC | 3 ml/kg | [3] |
| Locomotor Activity | Sprague-Dawley | 3 - 30 | p.o. | Not Specified | Not Specified | [1] |
| Sleep Modulation | Not Specified | 3 - 30 | p.o. | Not Specified | Not Specified | [8] |
| Pharmacokinetics | Not Specified | 5 | p.o. | Not Specified | Not Specified | [1] |
| Pharmacokinetics | Not Specified | 1 | i.v. | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) solution in sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Weighing scale
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Weigh the calculated amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of HPMC in sterile water.
-
For a suspension, slowly add the this compound powder to the 0.5% HPMC solution while stirring continuously.
-
Use a mortar and pestle or a homogenizer to ensure a uniform suspension.
-
The final concentration should be prepared such that the desired dose can be administered in the appropriate volume for the specific rodent species (e.g., 10 ml/kg for mice, 1-3 ml/kg for rats).[3]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Protocol 2: Oral Administration (Gavage) in Rodents
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes
Procedure:
-
Gently restrain the animal.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Blood-Brain Barrier Penetration Study
Objective: To determine the concentration of this compound in the brain and plasma over time.
Procedure:
-
Dose a cohort of animals (e.g., C57BL/6 mice or Sprague-Dawley rats) with this compound (e.g., 10 mg/kg, p.o.).[3]
-
At predetermined time points (e.g., for mice: 0.25, 0.5, 1, 2, 4, and 8 hours; for rats: 0.5, 2, and 6 hours), euthanize a subset of animals.[3]
-
Collect blood via cardiac puncture and process to obtain plasma.[3]
-
Perfuse the animals with saline and harvest the brains.
-
Homogenize the brain tissue.[3]
-
Analyze the plasma and brain homogenates for this compound concentrations using a suitable analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Calculate the brain-to-plasma concentration ratio at each time point.
Concluding Remarks
The provided information serves as a comprehensive guide for the in vivo use of this compound in rodent models. Adherence to these established protocols will facilitate reproducible and reliable experimental outcomes. Researchers should always consult their institutional animal care and use committee (IACUC) guidelines for all animal procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-63533054 for Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor primarily expressed in the central nervous system, particularly in the habenula and striatum.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability make it a valuable tool for in vivo studies aimed at understanding the physiological roles of GPR139.[3][4][5] This document provides detailed application notes and protocols for the preparation and use of this compound in animal experiments.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 316.78 g/mol and a molecular formula of C17H17ClN2O2.[3][6] Proper solubilization is critical for accurate and reproducible results in in vivo studies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (157.84 mM) | [7] |
| 100 mM | ||
| 63 mg/mL (198.87 mM) | [5] | |
| 30 mg/mL | [6] | |
| 10 mM | [3] | |
| Ethanol | 20 mM | |
| 5 mg/mL | [6] | |
| DMF | 30 mg/mL | [6] |
Biological Activity
This compound is a highly potent agonist for GPR139 across different species. It is selective for GPR139 over a panel of other GPCRs, ion channels, and transporters.[3][6]
Table 2: In Vitro Activity of this compound
| Assay | Species | EC50 | Reference |
| Calcium Mobilization | Human | 16 nM | [3][5][7] |
| GTPγS Binding | Human | 17 nM | [5][7] |
| Calcium Mobilization | Rat | 63 nM | [3][5][7] |
| Calcium Mobilization | Mouse | 28 nM | [3][5][7] |
| Calcium Mobilization | Zebrafish | 3.91 nM | [2][8] |
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of this compound is essential for designing in vivo experiments.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
| Cmax | p.o. | 5 mg/kg | 317 ng/mL (~1 µM) | [7] |
| t1/2 | p.o. | 5 mg/kg | 2.5 hours | [7] |
| IV Clearance | i.v. | 1 mg/kg | 53 mL/min/kg | [7] |
| Brain/Plasma Ratio | p.o. | 5 mg/kg | 1.2 | [7] |
Signaling Pathway
This compound activates GPR139, which is known to couple to Gq/11 proteins. This activation leads to a signaling cascade that includes calcium mobilization.[1][8][9] The receptor's activation can also influence cAMP levels and has been shown to functionally oppose the effects of the μ-opioid receptor (MOR).[9]
Caption: GPR139 signaling pathway activated by this compound.
Experimental Protocols
Preparation of this compound for Oral Administration (Suspension)
This protocol is suitable for studies in rodents and has been cited in the literature.[1]
Materials:
-
This compound powder
-
0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle (0.5% HPMC) based on the desired final concentration and dosing volume. For example, to prepare a 1 mg/mL suspension for a 10 mL/kg dosing volume, you will need 10 mg of this compound for every 10 mL of 0.5% HPMC.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% HPMC vehicle to the tube to create a paste.
-
Gradually add the remaining volume of the 0.5% HPMC vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and break up any aggregates.
-
Visually inspect the suspension for uniformity before each administration. Vortex the suspension immediately before drawing it into the dosing syringe.
Preparation of this compound for Oral Administration (Solution)
For applications requiring a clear solution, the following formulations can be used.[7][10]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation This formulation is suitable for achieving a clear solution at concentrations of at least 2.5 mg/mL.[7][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile conical tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% of the final volume with the this compound DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with sterile saline.
-
-
Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.
Protocol 2: DMSO/Corn Oil Formulation This is an alternative formulation for a clear solution, also effective up to at least 2.5 mg/mL.[7][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile conical tube, add 10% of the final volume with the this compound DMSO stock solution.
-
Add 90% of the final volume with corn oil.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on animal behavior.
Caption: A typical experimental workflow for in vivo studies with this compound.
Important Considerations
-
Vehicle Controls: Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
-
Fresh Preparations: It is recommended to prepare fresh solutions or suspensions of this compound on the day of the experiment to ensure stability and consistency.
-
Storage: this compound powder should be stored at -20°C for long-term storage (up to 12 months).[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.[7]
-
Dose Selection: The appropriate dose of this compound will depend on the animal model and the specific research question. Doses ranging from 3 to 30 mg/kg have been used in rats to study effects on locomotor activity.[5][7]
By following these guidelines and protocols, researchers can effectively prepare and use this compound for in vivo animal experiments to further elucidate the role of GPR139 in health and disease.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
JNJ-63533054: Application Notes and Protocols for Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor predominantly expressed in key areas of the central nervous system, including the habenula and striatum, which are critically involved in the regulation of mood, motivation, and reward pathways.[1] The unique expression profile of GPR139 and its modulation by this compound present a compelling avenue for research in behavioral neuroscience, particularly in the study of anhedonia, anxiety, and substance use disorders. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in preclinical behavioral research.
Pharmacological Profile and Quantitative Data
This compound exhibits high potency and selectivity for the GPR139 receptor across multiple species. Its favorable pharmacokinetic properties, including good oral bioavailability and brain penetrance, make it a valuable tool for in vivo studies.
| Parameter | Human | Rat | Mouse | Reference |
| EC50 (in vitro functional assay) | 16 nM | 63 nM | 28 nM | [MedChemExpress] |
| Kd (in vitro binding assay) | 10 nM | 32 nM | 23 nM | [MedChemExpress] |
| Pharmacokinetic Parameter | Value | Species | Reference |
| Oral Bioavailability | Good | Rodents | [Tocris Bioscience] |
| Brain-to-Plasma Ratio | ~1.2 | Rat | [MedChemExpress] |
| Cmax (5 mg/kg, p.o.) | 317 ng/mL | Rat | [MedChemExpress] |
| T1/2 (5 mg/kg, p.o.) | 2.5 hours | Rat | [MedChemExpress] |
Signaling Pathway
GPR139 activation by this compound initiates a cascade of intracellular signaling events. The receptor is known to couple to both Gq/11 and Gi/o G-proteins. This dual coupling allows for complex modulation of downstream effectors. A key aspect of GPR139 signaling is its interaction with and modulation of other neurotransmitter systems, notably the µ-opioid receptor (MOR) and the dopamine (B1211576) D2 receptor (D2R) systems. This crosstalk is thought to underlie some of the behavioral effects observed with GPR139 agonists.
Experimental Protocols
The following protocols are standardized procedures for assessing the behavioral effects of this compound in rodents. It is recommended to conduct pilot studies to determine the optimal dose and timing for specific research questions.
Drug Preparation
-
Vehicle: For oral (p.o.) administration, this compound is typically suspended in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water.
-
Concentration: Prepare a suspension at the desired concentration to achieve the target dose in a volume of 5-10 ml/kg for mice and 1-3 ml/kg for rats. Sonication may be used to aid dissolution.
Behavioral Assays
-
Apparatus: Standard mouse cage (e.g., 26 x 20 x 14 cm) with 5 cm of fresh bedding. 20-25 glass marbles (approximately 1.5 cm in diameter).
-
Procedure:
-
Place the marbles evenly on the surface of the bedding.
-
Gently place a single mouse in the cage.
-
Allow the mouse to explore the cage and marbles for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) 30-60 minutes prior to the test.
-
Expected Outcome: Anxiolytic compounds are expected to decrease the number of marbles buried. This compound has been reported to produce a small anxiolytic-like effect in this test.[1]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) 30-60 minutes before placing the mouse on the maze.
-
Expected Outcome: Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms.
-
Apparatus: A suspension bar and a sound-attenuating chamber.
-
Procedure:
-
Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.
-
Suspend the mouse so that it hangs freely.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) 30-60 minutes prior to the test.
-
Expected Outcome: Antidepressant compounds are expected to decrease the duration of immobility. This compound has been reported to have no significant effect in this test.[1]
-
Apparatus: Standard mouse cage, cotton-tipped applicators.
-
Procedure:
-
Habituate the male mouse to a sterile cotton-tipped applicator in its home cage for at least one hour.
-
Prepare two new applicators: one dipped in sterile water (control cue) and the other in fresh urine collected from estrous female mice (reward cue).
-
Introduce both applicators into the cage simultaneously.
-
Record the cumulative time the male mouse spends sniffing each applicator over a 3-minute period.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) 30 minutes before the presentation of the cues.
-
Expected Outcome: A reduction in the time spent sniffing the female urine cue relative to the control cue is interpreted as an anhedonic-like effect. This compound has been shown to produce an anhedonic-like effect in this paradigm.[1]
Neurochemical and Cellular Activity Assays
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).
-
Allow the animal to recover for several days.
-
-
Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the samples for dopamine and serotonin (B10506) content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, p.o.) after establishing a stable baseline of neurotransmitter levels.
-
Expected Outcome: This technique allows for the direct measurement of extracellular neurotransmitter concentrations in response to drug administration. This compound did not significantly alter basal levels of dopamine or serotonin in the mPFC or NAc.[1]
-
Procedure:
-
Administer this compound (e.g., 10 or 30 mg/kg, p.o.) to the animal.
-
After a set time (e.g., 2 hours), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain using a cryostat.
-
Perform immunohistochemical staining for the c-Fos protein using a specific primary antibody and a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Image the sections using a microscope and quantify the number of c-Fos positive cells in the brain regions of interest.
-
-
Expected Outcome: An increase in c-Fos expression indicates recent neuronal activation. This compound did not alter c-fos expression in the medial habenula or dorsal striatum.[1]
Experimental Workflow
References
Application Notes and Protocols for Calcium Mobilization Assay Using JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor primarily expressed in the central nervous system.[1][2] Activation of GPR139 is predominantly coupled to the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium.[3][4] This makes calcium mobilization assays a robust method for studying the pharmacology of GPR139 and for screening potential ligands.
These application notes provide a detailed protocol for utilizing this compound in a calcium mobilization assay to characterize the activation of GPR139. The protocol is designed for a high-throughput format using a Fluorescent Imaging Plate Reader (FLIPR).
Signaling Pathway
The activation of GPR139 by an agonist such as this compound initiates a signaling cascade that results in an increase in intracellular calcium concentration. The generally accepted pathway is as follows:
Caption: GPR139 signaling pathway upon agonist binding.
Quantitative Data Summary
The following tables summarize the potency of this compound in calcium mobilization assays across different species.
Table 1: Potency (EC50) of this compound in Calcium Mobilization Assays
| Receptor Ortholog | Cell Line | EC50 (nM) | Reference |
| Human GPR139 | HEK293 | 16 ± 6 | [5] |
| Rat GPR139 | HEK293 | 63 ± 24 | [5] |
| Mouse GPR139 | HEK293 | 28 ± 7 | [5] |
Table 2: Binding Affinity of this compound
| Receptor Ortholog | Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Human GPR139 | HEK293 | 10 | 26 | [6] |
| Rat GPR139 | HEK293 | 32 | 8.5 | [6] |
| Mouse GPR139 | HEK293 | 23 | 6.2 | [6] |
Experimental Protocols
Protocol 1: Agonist Mode Calcium Mobilization Assay
This protocol is designed to determine the potency (EC50) of this compound or other test agonists for GPR139.
Experimental Workflow
Caption: Workflow for agonist-mode calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the GPR139 receptor of interest (human, rat, or mouse).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
This compound.
-
DMSO.
-
Calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (if required for the cell line to prevent dye leakage).
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR139-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 20,000-50,000 cells/well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a concentration range that will encompass the expected EC50 value (e.g., 1 pM to 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. If using a kit like the FLIPR Calcium 6 Assay Kit, reconstitute the components as directed. Probenecid may be included to improve dye retention.
-
Remove the cell culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Calcium Flux Measurement (FLIPR):
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4 based dyes).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to measure a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then add the this compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response and its subsequent decline (e.g., 120-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Antagonist Mode Calcium Mobilization Assay
This protocol is used to evaluate the ability of a test compound to inhibit the calcium mobilization induced by a known GPR139 agonist like this compound.
Experimental Workflow
Caption: Workflow for antagonist-mode calcium mobilization assay.
Materials:
-
Same as for the agonist mode assay.
-
Test antagonist compound.
Procedure:
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 3 from the Agonist Mode protocol.
-
-
Compound Plate Preparation:
-
Antagonist Plate: Prepare serial dilutions of the test antagonist in assay buffer.
-
Agonist Plate: Prepare a solution of this compound at a concentration that elicits approximately 80% of the maximal response (EC80), as determined from the agonist mode assay.
-
-
Antagonist Pre-incubation:
-
Add the antagonist dilutions to the dye-loaded cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Flux Measurement (FLIPR):
-
Place the cell plate (now containing the antagonist) and the agonist plate into the FLIPR instrument.
-
Program the instrument to measure a baseline fluorescence reading.
-
The instrument will then add the EC80 concentration of this compound to the cell plate.
-
Record the fluorescence signal as described in the agonist mode protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each antagonist concentration using the following formula: % Inhibition = (1 - (ΔF_antagonist / ΔF_agonist_only)) * 100
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting
-
Low signal-to-background ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading time and temperature.
-
Use a calcium assay kit with higher sensitivity (e.g., FLIPR Calcium 6).
-
-
High well-to-well variability:
-
Ensure uniform cell seeding.
-
Check for and minimize bubbles in the wells.
-
Ensure proper mixing of compounds upon addition.
-
-
Compound interference:
-
Some compounds may be autofluorescent. Run a control plate with compound added to cells without the calcium dye.
-
Test compounds for their potential to quench the fluorescence signal.
-
These detailed protocols and application notes should provide a solid foundation for researchers to successfully perform calcium mobilization assays using this compound to study the function of the GPR139 receptor.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying GPR139 in Zebrafish Models using JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective GPR139 agonist, JNJ-63533054, to investigate the function of the G protein-coupled receptor 139 (GPR139) in zebrafish models. This document outlines detailed protocols for behavioral assays in both larval and adult zebrafish, as well as information on the GPR139 signaling pathway.
Introduction to GPR139 and this compound
G protein-coupled receptor 139 (GPR139) is an orphan receptor that is highly conserved across vertebrate species. In zebrafish, GPR139 is almost exclusively expressed in the ventral habenula, a brain region implicated in processing aversive stimuli and regulating cognitive functions such as fear and decision-making.[1][2] This discrete expression pattern makes zebrafish an excellent model organism to dissect the specific roles of GPR139 signaling in the brain.[2]
This compound is a potent and selective synthetic agonist for the GPR139 receptor. It is cell- and brain-penetrant and can be administered to zebrafish via various routes, including immersion for larvae and intraperitoneal or intracranial injections for adults.[2][3][4] Studies have shown that this compound effectively activates zebrafish GPR139, making it a valuable pharmacological tool for in vivo studies.[2]
GPR139 Signaling Pathway
Activation of GPR139 by an agonist like this compound initiates a downstream signaling cascade. GPR139 is capable of coupling to both Gq/11 and Gi/o classes of G proteins.[5] The primary pathway, however, appears to be through Gq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies using this compound in zebrafish models.
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ | 3.91 nM | Zebrafish | Luciferase Reporter Assay | [2][6] |
| EC₅₀ | 16 nM | Human | In vitro functional assay | [3] |
| Animal Model | This compound Dose | Administration Route | Observed Effect | Reference |
| Adult Zebrafish | 0.1 µg/g body weight | Intraperitoneal | Impairment of decision-making after fear conditioning. | [2][6] |
| Adult Zebrafish | 1 µg/g body weight | Intraperitoneal | No significant effect on locomotor activity or alarm substance-induced fear response. | [6][7] |
| Larval Zebrafish (6 dpf) | Low concentrations | Immersion | Enhanced startle habituation. | [4] |
| Larval Zebrafish (6 dpf) | Moderate to high concentrations | Immersion | Delayed startle habituation. | [4] |
| Larval Zebrafish (7 dpf) | Various concentrations | Immersion | No major effect on locomotor activities at lower doses. | [2] |
Experimental Protocols
Protocol 1: Conditioned Place Avoidance (CPA) in Adult Zebrafish
This protocol is adapted from studies investigating the role of GPR139 in fear learning and memory.[2][6][7]
Objective: To assess the effect of this compound on fear memory consolidation and retrieval.
Materials:
-
Adult zebrafish (>6 months old)
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anesthetic (e.g., benzocaine)
-
Hamilton syringe with a 30G needle
-
Conditioned Place Avoidance apparatus
-
Alarm substance (AS) from donor zebrafish
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired concentration (e.g., for a 0.1 µg/g dose) in an appropriate vehicle. Ensure the final DMSO concentration is minimized (e.g., <1%).
-
Animal Handling and Injection:
-
Anesthetize the zebrafish by immersion in water containing benzocaine.
-
Inject the fish intraperitoneally (IP) in the midline region between the pelvic fins with 1 µL of the this compound solution or vehicle control.[2]
-
-
Conditioning Phase:
-
Allow the fish to recover in their home tanks.
-
Introduce the fish to the CPA apparatus, which has two distinct compartments.
-
Pair one compartment with an aversive stimulus (e.g., alarm substance). The other compartment remains neutral.
-
-
Testing Phase:
-
After the conditioning phase, place the fish back into the apparatus without the aversive stimulus.
-
Record the time spent in each compartment over a defined period.
-
-
Data Analysis:
-
Analyze the time spent in the conditioned versus the unconditioned compartment for both the this compound-treated and control groups. A significant difference in preference between the groups indicates an effect on fear memory.
-
Protocol 2: Startle Habituation Assay in Larval Zebrafish
This protocol is based on studies examining the role of GPR139 in sensory processing and habituation.[4]
Objective: To evaluate the effect of this compound on short-term startle habituation.
Materials:
-
Zebrafish larvae (6 days post-fertilization, dpf)
-
This compound
-
DMSO
-
Multi-well plates
-
Automated startle response system with a solenoid for stimulus delivery and a high-speed camera for recording.
Procedure:
-
Drug Treatment:
-
Prepare different concentrations of this compound in embryo medium, with a final DMSO concentration of 0.1% or less.
-
Individually place 6 dpf larvae into the wells of a multi-well plate containing either the this compound solution or a vehicle control.
-
Acclimate the larvae for a specified period before testing.
-
-
Startle Habituation Paradigm:
-
Place the multi-well plate into the automated startle response system.
-
Deliver a series of acoustic/vibrational stimuli (e.g., taps (B36270) from a solenoid) at regular intervals.
-
Record the startle response (C-bend) of each larva to each stimulus.
-
-
Data Acquisition and Analysis:
-
Use tracking software to quantify the probability and magnitude of the startle response for each larva over the course of the stimulus train.
-
Analyze the rate of habituation (decrease in startle response over time) for each treatment group. An exponential decay curve can be fitted to the data to determine parameters such as amplitude, plateau, and tau.[4][8]
-
Protocol 3: Calcium Imaging in Acute Zebrafish Brain Slices
This protocol is for advanced users interested in the neural correlates of GPR139 activation.[2][9]
Objective: To measure changes in intracellular calcium in habenular neurons upon application of this compound.
Materials:
-
Adult zebrafish expressing a genetically encoded calcium indicator (e.g., GCaMP) in habenular neurons, or calcium-sensitive dyes.
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Confocal or two-photon microscope equipped for live imaging
-
Perfusion system
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate an adult zebrafish.
-
Rapidly dissect the brain and embed it in low-melting-point agarose.
-
Cut acute coronal or sagittal slices (e.g., 200-300 µm thick) containing the habenula using a vibratome in ice-cold aCSF.
-
-
Imaging:
-
Transfer the slices to a recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Identify the ventral habenula and acquire baseline fluorescence images.
-
-
Drug Application:
-
Bath-apply this compound at a known concentration through the perfusion system.
-
Record the changes in fluorescence intensity in the habenular neurons over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF/F) to determine the peak amplitude and kinetics of the calcium transients evoked by this compound.[2]
-
Conclusion
The zebrafish model, in conjunction with the potent GPR139 agonist this compound, offers a powerful platform for elucidating the role of GPR139 in the central nervous system. The protocols outlined above provide a starting point for investigating the effects of GPR139 activation on complex behaviors and neural activity. Researchers can adapt these methods to address their specific scientific questions in the fields of neuroscience, pharmacology, and drug development.
References
- 1. Item - Role of G protein-coupled receptor 139 in cognitive functions in zebrafish - Monash University - Figshare [bridges.monash.edu]
- 2. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Habenula GPR139 is associated with fear learning in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with JNJ-63533054 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula, septum, striatum, and hypothalamus.[2][3] The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[1] Due to its discrete expression in brain circuits associated with mood, motivation, and reward, GPR139 has emerged as a novel therapeutic target for neuropsychiatric disorders.[1][]
This compound is a valuable tool for investigating the in vivo function of GPR139.[1] It is brain penetrant and has demonstrated effects in preclinical models, including a reduction in locomotor activity and potential involvement in alcohol self-administration behaviors.[1][] In vivo microdialysis is a powerful technique to study the neurochemical effects of this compound by measuring neurotransmitter levels in specific brain regions of freely moving animals.[5] This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments with this compound administration to assess its impact on dopamine (B1211576) and serotonin (B10506) levels in the rat brain.
This compound: Pharmacological and Physicochemical Properties
A summary of the key pharmacological and pharmacokinetic parameters of this compound is presented in Table 1.
| Parameter | Value | Species | Reference |
| Mechanism of Action | GPR139 Agonist | - | [1] |
| EC50 (hGPR139) | ~16 nM | Human | [1] |
| EC50 (rGPR139) | 63 nM | Rat | |
| EC50 (mGPR139) | 28 nM | Mouse | |
| Administration Route | Oral (p.o.), Intravenous (i.v.) | Rat | [1] |
| Bioavailability | Orally bioavailable | - | [1] |
| Blood-Brain Barrier | Permeable | Rat | [1] |
| IV Clearance (rat) | 53 mL/min/kg | Rat | |
| Cmax (5 mg/kg p.o., rat) | 317 ng/mL | Rat | |
| t1/2 (rat) | 2.5 hours | Rat | |
| Brain/Plasma Ratio | 1.2 | Rat |
GPR139 Signaling Pathway
This compound exerts its effects by activating GPR139, which is known to couple to multiple G protein signaling pathways. The primary signaling cascade is through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. GPR139 can also couple to Gi/o proteins.[2][3]
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: c-fos Mapping for Neuronal Activation Assessment of JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuronal activation profile of the GPR139 agonist, JNJ-63533054, using c-fos mapping. The immediate early gene c-fos is a well-established marker for neuronal activity, and its detection is a valuable tool in neuropharmacological research.[1][2][3][4][5][6]
Introduction to this compound and GPR139
This compound is a selective and orally available small molecule agonist for the G protein-coupled receptor 139 (GPR139).[7][8] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the medial habenula and dorsal striatum.[7][9] The endogenous ligands for GPR139 are the amino acids L-tryptophan and L-phenylalanine.[7] Given its localization in brain regions associated with mood, motivation, and anxiety, GPR139 has emerged as a potential therapeutic target.[7][10] this compound has been shown to be a potent agonist at human, mouse, and rat GPR139 and is brain penetrant.[7]
Assessment of Neuronal Activation by this compound using c-fos Mapping
Despite the high expression of GPR139 in the medial habenula and its connections to catecholaminergic and serotoninergic systems, in vivo studies have shown that this compound does not induce c-fos expression in the medial habenula or the dorsal striatum in mice at doses of 10 and 30 mg/kg (p.o.).[7][9] This suggests that at these doses, GPR139 activation by this compound does not lead to a level of neuronal activation sufficient to induce c-fos expression in these specific brain regions.[7] In contrast, the positive control, amphetamine, did induce c-fos expression in the dorsal striatum.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on c-fos expression in the medial habenula and dorsal striatum of mice.
| Treatment Group | Dose | Route of Administration | Brain Region | Mean c-fos Positive Cells (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | p.o. | Medial Habenula | ~100 | - |
| This compound | 10 mg/kg | p.o. | Medial Habenula | ~100 | Not Significant |
| This compound | 30 mg/kg | p.o. | Medial Habenula | ~110 | Not Significant |
| Amphetamine | 2 mg/kg | i.p. | Medial Habenula | ~120 | Not Significant |
| Vehicle | - | p.o. | Dorsal Striatum | ~50 | - |
| This compound | 10 mg/kg | p.o. | Dorsal Striatum | ~60 | Not Significant |
| This compound | 30 mg/kg | p.o. | Dorsal Striatum | ~70 | Not Significant |
| Amphetamine | 2 mg/kg | i.p. | Dorsal Striatum | ~350 | p < 0.0001 |
Data are approximated from graphical representations in Shoblock et al., 2019.[7]
Signaling Pathway and Experimental Workflow
Proposed GPR139 Signaling Pathway
Caption: Proposed signaling cascade following GPR139 activation by this compound.
Experimental Workflow for c-fos Mapping
Caption: Step-by-step workflow for assessing compound-induced c-fos expression.
Detailed Experimental Protocol: c-fos Immunohistochemistry
This protocol provides a generalized method for c-fos immunohistochemistry to assess neuronal activation in rodent brains following compound administration.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-c-fos (e.g., Santa Cruz Biotechnology, sc-52)
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) kit (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Gelatin-coated microscope slides
-
Mounting medium
Procedure:
-
Animal Dosing and Perfusion:
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle to the experimental groups.[7] A positive control group (e.g., amphetamine, 2 mg/kg, i.p.) should be included.[7]
-
At 90-120 minutes post-injection, deeply anesthetize the animals.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
-
Tissue Preparation:
-
Extract the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by immersing them in 30% sucrose in PBS until they sink.
-
Freeze the brains and section them on a cryostat or freezing microtome at 40 µm. Collect sections in PBS.
-
-
Immunohistochemistry:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections in primary antibody (e.g., 1:1000 dilution in blocking solution) for 24-48 hours at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in biotinylated secondary antibody (e.g., 1:500 dilution in PBS) for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in ABC reagent according to the manufacturer's instructions for 1 hour.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the staining by incubating sections in DAB solution until the desired color intensity is reached.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Analysis:
-
Mount the sections onto gelatin-coated slides.
-
Dehydrate the sections through a series of ethanol (B145695) concentrations and clear with xylene.
-
Coverslip the slides with mounting medium.
-
Image the brain regions of interest using a brightfield microscope.
-
Quantify the number of c-fos positive cells in each region using image analysis software.
-
Perform statistical analysis to compare the different treatment groups.
-
Conclusion
The available evidence indicates that this compound, a GPR139 agonist, does not significantly induce c-fos expression in the medial habenula or dorsal striatum at the tested doses.[7] These application notes and protocols provide a framework for conducting and interpreting c-fos mapping studies to assess the neuronal activation profiles of novel compounds. It is crucial to include appropriate positive and negative controls to validate the experimental findings. Further research may be warranted to investigate the effects of this compound in other brain regions or at different doses.
References
- 1. gubra.dk [gubra.dk]
- 2. Brain-wide mapping of c-Fos expression with fluorescence micro-optical sectioning tomography in a chronic sleep deprivation mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifecanvastech.com [lifecanvastech.com]
- 4. Frontiers | Neuronal activity (c-Fos) delineating interactions of the cerebral cortex and basal ganglia [frontiersin.org]
- 5. Stimulus-specific combinatorial functionality of neuronal c-fos enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Transduction of Neural Activity into Fos Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-63533054 Administration
These application notes provide detailed information on the administration routes and vehicles for the selective GPR139 agonist, JNJ-63533054, intended for researchers, scientists, and drug development professionals.
I. Overview of this compound
This compound is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] It is a valuable tool for investigating the pharmacology of GPR139.[2] this compound can cross the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1][4][5] The signaling pathway for GPR139 is not fully elucidated, but it is known to couple to Gq, leading to calcium mobilization.[6]
II. Administration Routes and Vehicles
This compound has been successfully administered in preclinical studies using various routes, including oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of vehicle depends on the administration route and the desired formulation (solution or suspension).
Table 1: Summary of this compound Administration Protocols in Rodents
| Species | Administration Route | Vehicle | Concentration | Dosing Volume | Study Type |
| Mouse | Oral (p.o.) | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water | 1 or 3 mg/mL | 10 mL/kg | Blood-brain barrier penetration and c-fos expression |
| Rat | Oral (p.o.) | 0.5% HPMC in water | 10 mg/mL | 1 mL/kg | Blood-brain barrier penetration and neurochemistry |
| Rat | Oral (p.o.) | 0.5% HPMC in water | Appropriate concentration for dose | 3 mL/kg | Behavioral studies |
| Mouse | Intraperitoneal (i.p.) | Saline | 1 mg/mL | 2 mL/kg | Not specified |
III. Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound based on published studies.
Protocol 1: Oral Administration in Mice
This protocol is adapted from studies on blood-brain barrier penetration and c-fos expression.[6]
-
Materials:
-
This compound
-
0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Appropriate gavage needles for mice
-
Syringes
-
Balance and weighing paper
-
Vortex mixer or sonicator
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of HPMC in sterile water. For example, to prepare 100 mL, dissolve 0.5 g of HPMC in 100 mL of sterile water. Mix thoroughly until a clear solution is formed.
-
-
This compound Formulation (Suspension):
-
Weigh the required amount of this compound to achieve the desired concentration (e.g., 1 mg/mL or 3 mg/mL).
-
Add a small volume of the 0.5% HPMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to obtain a homogenous suspension. Use a vortex mixer or sonicator to ensure uniform dispersion.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage at a volume of 10 mL/kg body weight.
-
Protocol 2: Oral Administration in Rats
This protocol is based on neurochemistry and behavioral studies.[6]
-
Materials:
-
This compound
-
0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Appropriate gavage needles for rats
-
Syringes
-
Balance and weighing paper
-
Vortex mixer or sonicator
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) HPMC solution in sterile water as described in Protocol 1.
-
-
This compound Formulation (Suspension):
-
Prepare the suspension as described in Protocol 1 to the desired concentration (e.g., 10 mg/mL for neurochemistry studies or the appropriate concentration for behavioral studies).
-
-
Administration:
-
Administer the this compound suspension to rats via oral gavage at a volume of 1 mL/kg or 3 mL/kg body weight, depending on the study.[6]
-
Protocol 3: Intraperitoneal Administration in Mice
This protocol is based on in vivo characterization studies.[6]
-
Materials:
-
This compound
-
Sterile 0.9% saline
-
Appropriate needles and syringes for intraperitoneal injection in mice
-
Balance and weighing paper
-
Vortex mixer
-
-
Vehicle:
-
Use sterile 0.9% saline.
-
-
This compound Formulation (Solution):
-
Weigh the required amount of this compound to achieve a concentration of 1 mg/mL.
-
Dissolve the this compound in the sterile saline. Mix thoroughly using a vortex mixer until fully dissolved.
-
-
Administration:
-
Administer the this compound solution to mice via intraperitoneal injection at a volume of 2 mL/kg body weight.[6]
-
IV. Visualizations
Experimental Workflow for this compound Administration
Caption: Workflow for this compound preparation and in vivo administration.
Signaling Pathway of GPR139 Activation by this compound
Caption: Simplified Gq-coupled signaling pathway for GPR139 activation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 6. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is predominantly expressed in the central nervous system, with high concentrations in the habenula and striatum.[4][5] The endogenous ligands for GPR139 are the amino acids L-tryptophan and L-phenylalanine.[4][5] this compound serves as a valuable pharmacological tool to investigate the physiological roles of GPR139. This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies.
Mechanism of Action
This compound activates GPR139, which subsequently couples to both Gq/11 and Gi/o G-proteins.[6][7] This dual signaling capability allows GPR139 to modulate multiple downstream effector systems. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]
Quantitative Data Summary
The following tables summarize the key in vitro binding and functional parameters of this compound for GPR139 across different species.
Table 1: In Vitro Functional Potency of this compound
| Assay Type | Species | EC50 (nM) | Reference |
| Calcium Mobilization | Human | 16 | [2][3] |
| GTPγS Binding | Human | 17 | [3] |
| Calcium Mobilization | Rat | 63 | [3] |
| Calcium Mobilization | Mouse | 28 | [3] |
| Calcium Mobilization | Zebrafish | 3.91 | [8] |
Table 2: In Vitro Binding Affinity of [3H]this compound
| Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Human | 10 | 26 | [3] |
| Rat | 32 | 8.5 | [3] |
| Mouse | 23 | 6.2 | [3] |
Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of GPR139 by this compound.
Experimental Protocols
The following protocols are designed for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology in acute brain slices.
Protocol 1: Whole-Cell Current-Clamp Recording to Assess Neuronal Excitability
Objective: To determine the effect of this compound on the resting membrane potential, input resistance, and firing properties of neurons in a GPR139-expressing brain region (e.g., medial habenula).
Materials:
-
This compound (Tocris, MedChemExpress)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Internal solution for current-clamp recordings
-
Vibratome for slicing
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Micromanipulators
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional animal care and use committee protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut 250-300 µm thick coronal or sagittal slices containing the region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal on a healthy-looking neuron and rupture the membrane to obtain the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
Record baseline membrane properties: resting membrane potential and input resistance (by injecting small hyperpolarizing current steps).
-
Assess baseline firing properties by injecting a series of depolarizing current steps of increasing amplitude.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration (e.g., 10-100 nM) in aCSF immediately before use.
-
Bath-apply this compound to the slice.
-
After a 5-10 minute incubation period, repeat the measurements of membrane properties and firing characteristics.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and spike frequency adaptation before and after this compound application.
-
Protocol 2: Voltage-Clamp Recording to Assess Synaptic Transmission
Objective: To investigate the modulatory effects of this compound on excitatory and inhibitory synaptic transmission.
Materials:
-
Same as Protocol 1, with the addition of:
-
Internal solution for voltage-clamp recordings (Cs-based to block K+ currents)
-
Pharmacological agents to isolate specific synaptic currents (e.g., picrotoxin (B1677862) for GABAA receptors, APV and CNQX for NMDA and AMPA receptors, respectively).
-
Bipolar stimulating electrode.
Procedure:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Whole-Cell Voltage-Clamp Recording:
-
Obtain a whole-cell recording from a neuron of interest.
-
To record spontaneous excitatory postsynaptic currents (sEPSCs), clamp the cell at -70 mV in the presence of a GABAA receptor antagonist (e.g., 50 µM picrotoxin).
-
To record spontaneous inhibitory postsynaptic currents (sIPSCs), clamp the cell at 0 mV or use a high-chloride internal solution and clamp at -70 mV, in the presence of AMPA/NMDA receptor antagonists (e.g., 10 µM CNQX and 50 µM APV).
-
Alternatively, place a stimulating electrode near the recorded neuron to evoke synaptic currents (eEPSCs or eIPSCs).
-
-
This compound Application and Data Acquisition:
-
Record a stable baseline of synaptic activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
Continue recording for 10-20 minutes during drug application.
-
Perform a washout by perfusing with drug-free aCSF.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of sEPSCs/sIPSCs or the amplitude of eEPSCs/eIPSCs before, during, and after this compound application.
-
A change in frequency is often indicative of a presynaptic effect, while a change in amplitude suggests a postsynaptic effect.
-
Experimental Workflow
The following diagram outlines the general workflow for an electrophysiological experiment using this compound.
Concluding Remarks
This compound is a critical tool for elucidating the function of GPR139 in the central nervous system. The protocols outlined above provide a framework for investigating its effects on neuronal excitability and synaptic communication. Researchers should optimize concentrations and recording parameters based on the specific brain region and neuronal population under investigation. Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of targeting the GPR139 system.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-63533054 in Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor with high expression in key brain regions implicated in mood, motivation, and anxiety, such as the medial habenula and striatum.[1] Its endogenous ligands are the essential amino acids L-tryptophan and L-phenylalanine.[1] Due to its brain penetrance and specific activity, this compound serves as a critical tool for investigating the physiological roles of GPR139 and its therapeutic potential in neuropsychiatric disorders.
This document provides a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its application in preclinical models relevant to neuropsychiatric research.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | Calcium Mobilization | 16 nM | [1] |
| Human | GTPγS Binding | 17 nM | ||
| Rat | Calcium Mobilization | 63 nM | ||
| Mouse | Calcium Mobilization | 28 nM | ||
| Zebrafish | - | 3.91 nM | [2] | |
| Kd | Human | Radioligand Binding ([3H]this compound) | 10 nM | |
| Rat | Radioligand Binding ([3H]this compound) | 32 nM | ||
| Mouse | Radioligand Binding ([3H]this compound) | 23 nM | ||
| Selectivity | - | Panel of GPCRs, ion channels, and transporters | Selective for GPR139 | [1] |
In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Cmax | Oral (p.o.) | 5 mg/kg | 317 ng/mL (~1 µM) | |
| t1/2 | Oral (p.o.) | 5 mg/kg | 2.5 hours | |
| Clearance | Intravenous (i.v.) | 1 mg/kg | 53 mL/min/kg | |
| Brain to Plasma Ratio | - | - | 1.2 |
Signaling Pathways and Experimental Workflows
GPR139 Signaling Pathway
Activation of GPR139 by this compound has been shown to stimulate multiple G protein signaling cascades. The primary pathway involves coupling to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. There is also evidence for coupling to Gi/o proteins.[3] This dual signaling capability suggests that GPR139 activation can have complex and cell-type-specific effects on neuronal function.
References
Application Notes and Protocols for JNJ-63533054 in Reward and Motivation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-63533054 is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor with concentrated expression in key brain regions associated with mood, motivation, and reward, such as the habenula and striatum.[3] The endogenous ligands for GPR139 are believed to be the aromatic amino acids L-tryptophan and L-phenylalanine.[3] this compound serves as a valuable pharmacological tool to investigate the physiological functions of GPR139 and its potential as a therapeutic target for central nervous system disorders. These application notes provide an overview of this compound's properties, protocols for its use in preclinical models of reward and motivation, and a summary of key findings.
Physicochemical and Pharmacokinetic Properties
This compound exhibits favorable drug-like properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier, making it suitable for in vivo studies in animal models.[1][3]
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | Calcium Mobilization | 16 nM | [1] |
| Human | GTPγS Binding | 17 nM | [1] | |
| Rat | Calcium Mobilization | 63 nM | [1] | |
| Mouse | Calcium Mobilization | 28 nM | [1] | |
| Kd | Human | Radioligand Binding ([3H]this compound) | 10 nM | [1] |
| Rat | Radioligand Binding ([3H]this compound) | 32 nM | [1] | |
| Mouse | Radioligand Binding ([3H]this compound) | 23 nM | [1] | |
| Selectivity | - | Over a panel of other GPCRs, ion channels, and transporters | Selective for GPR139 | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose & Route | Cmax | t1/2 | Brain/Plasma Ratio | Reference |
| Rat | 5 mg/kg p.o. | 317 ng/mL (~1 µM) | 2.5 hours | 1.2 | [1] |
| Rat | 10 mg/kg p.o. | - | - | 1.1 - 1.2 | [4] |
| Mouse | 10 mg/kg p.o. | - | - | ~1 | [4] |
Signaling Pathway
GPR139 activation by this compound primarily couples to the Gαq/11 signaling pathway, leading to the mobilization of intracellular calcium.[5] This mechanism is distinct from the signaling of other receptors, such as the µ-opioid receptor (MOR), and suggests a potential for functional interactions between these systems in brain regions where they are co-expressed.[5]
Experimental Protocols
The following protocols are based on published studies and provide a framework for investigating the effects of this compound on reward and motivation.
Protocol 1: Assessment of Anhedonia-like Behavior using the Female Urine Sniffing Test (FUST) in Mice
This test assesses the motivational state of male mice by measuring their interest in a natural reward (female urine). A reduction in sniffing time can be interpreted as an anhedonic-like phenotype.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water)
-
Freshly collected urine from female mice in estrus
-
Cotton swabs
-
Test cage
-
Stopwatch
Procedure:
-
Habituation: Individually house male mice and habituate them to the testing room for at least 1 hour before the experiment. For 30 minutes, habituate the mice to a cotton swab with no scent.[3]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the mice.[3]
-
Test Period: 30 minutes after drug administration, introduce two new cotton swabs into the home cage. One swab should be dipped in fresh female urine, and the other in water (control cue).[3]
-
Data Collection: For a duration of 3 minutes, a blind observer should record the cumulative time the mouse spends sniffing each cotton swab.[3]
-
Analysis: Compare the time spent sniffing the urine-scented swab versus the water-scented swab between the this compound-treated and vehicle-treated groups using a two-way ANOVA.[3]
Protocol 2: In Vivo Microdialysis for Dopamine (B1211576) and Serotonin (B10506) Measurement
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rats, providing insights into the neurochemical effects of this compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% HPMC in water)
-
Microdialysis probes and guide cannulae
-
Surgical instruments for stereotaxic surgery
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize rats and stereotaxically implant guide cannulae targeting the brain region of interest (e.g., medial prefrontal cortex (mPFC) or nucleus accumbens (NAc)).[3] Allow for a recovery period of at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish stable neurotransmitter levels.[3]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.[3]
-
Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Analyze the data using a repeated-measures ANOVA to compare the effects of this compound and vehicle over time.
Summary of In Vivo Findings
Studies have shown that this compound has a complex and sometimes unexpected in vivo profile.
Table 3: Summary of In Vivo Behavioral and Neurochemical Effects of this compound
| Experiment | Species | Dose (p.o.) | Key Findings | Reference |
| c-fos Expression | Mouse | 10 and 30 mg/kg | No change in c-fos expression in the medial habenula or dorsal striatum. | [3] |
| Microdialysis (mPFC) | Rat | 10 mg/kg | No alteration of basal dopamine or serotonin levels. | [3] |
| Microdialysis (NAc) | Rat | 10 mg/kg | No effect on amphetamine-induced dopamine release. | [3] |
| Female Urine Sniffing Test | Mouse | 10 mg/kg | Significantly decreased time spent sniffing female urine, suggesting an anhedonic-like effect. | [3] |
| Tail Suspension Test | Mouse | 10 mg/kg | No significant effect on immobility time. | [3] |
| Marble Burying Test | Mouse | 10 mg/kg | Produced a small anxiolytic-like effect. | [3] |
| Elevated Plus Maze | Mouse | 10 mg/kg | No effect. | [3] |
| Naloxone-induced Place Aversion | Mouse | 10 mg/kg | Did not affect naloxone-induced place aversion. | [3] |
| Locomotor Activity | Rat | 3-30 mg/kg | Dose-dependent reduction in locomotor activity in the first hour. | [1] |
| Alcohol Self-Administration | Rat | Not specified | Rescued addiction-like behaviors in alcohol-dependent rats. | [4] |
Discussion and Future Directions
This compound is a critical tool for elucidating the role of GPR139 in the central nervous system. While initial studies on reward and motivation have yielded mixed results, with some evidence pointing towards anhedonic-like effects in certain paradigms, other findings suggest a potential therapeutic role in addiction.[3][4] The lack of effect on basal dopamine and serotonin levels in the mPFC and NAc suggests that GPR139 may modulate reward and motivation through alternative or more subtle neurocircuitry.[3]
Future research should aim to:
-
Investigate the effects of this compound in a wider range of behavioral models of motivation, such as effort-based decision-making tasks.
-
Explore the interaction between the GPR139 system and other neurotransmitter systems implicated in reward, beyond dopamine and serotonin.
-
Utilize region-specific infusions of this compound to pinpoint the precise neural circuits mediating its behavioral effects.
-
Examine the effects of chronic this compound administration to understand potential adaptations in the GPR139 system.
By employing the protocols and considering the findings outlined in these application notes, researchers can further unravel the complex role of GPR139 in reward and motivation, paving the way for potential novel therapeutic strategies for psychiatric and substance use disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-63533054 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with JNJ-63533054, a potent and selective GPR139 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] It is an orphan receptor agonist, though research suggests that L-tryptophan and L-phenylalanine can act as endogenous ligands for GPR139.[4] this compound is selective for GPR139 over a panel of other GPCRs, ion channels, and transporters.[1][2] It is known to be brain and cell penetrant, as well as orally bioavailable.[1][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in several common organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is highly effective, with solubility reported to be at least 50 mg/mL (157.84 mM) and up to 100 mM.[1][6] It is also soluble in ethanol (B145695) up to 20 mM and in DMF at 30 mg/mL.[1][7] For in vivo applications, this compound can be prepared as a suspension in vehicles such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[8]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to one year, or at -80°C for up to two years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year, but it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] For short-term storage of up to one month, stock solutions can be kept at -20°C.[9] It is advised to use freshly prepared working solutions for in vivo experiments on the same day.[6]
Q4: What is the known signaling pathway activated by this compound?
A4: this compound, upon binding to GPR139, primarily signals through the Gq/11 pathway, leading to the mobilization of intracellular calcium.[10] This has been demonstrated in calcium mobilization assays in HEK293 cells expressing human GPR139, where this compound has an EC50 of approximately 16 nM.[6][9] Studies have also shown that GPR139 stimulation can lead to an increase in cAMP levels.[10]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers for In Vitro Assays
-
Problem: You observe precipitation of this compound when diluting your DMSO stock solution into an aqueous assay buffer.
-
Possible Causes:
-
The final concentration of DMSO in the assay buffer is too low to maintain solubility.
-
The aqueous buffer's pH or composition is incompatible with this compound.
-
The compound concentration exceeds its solubility limit in the final assay medium.
-
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. However, always validate the tolerance of your cell line or assay system to the final DMSO concentration.
-
Use Fresh DMSO: Hygroscopic DMSO can absorb moisture, which can negatively impact the solubility of the compound.[6][9] Always use newly opened or properly stored anhydrous DMSO.
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in 100% DMSO before the final dilution into the aqueous buffer. This can help prevent the compound from crashing out of the solution.
-
Consider Solubilizing Agents: For specific applications, the inclusion of non-ionic surfactants like Tween-80 at low concentrations (e.g., 0.01%) might improve solubility, but this should be tested for interference with the assay.
-
Issue 2: Inconsistent Results in In Vivo Studies
-
Problem: You are observing high variability or lack of expected pharmacological effect in your animal studies.
-
Possible Causes:
-
Improper formulation and administration of this compound.
-
Degradation of the compound due to improper storage or handling.
-
Incorrect dosage or administration route.
-
-
Solutions:
-
Homogeneous Suspension: For oral administration, ensure that the suspension of this compound in the vehicle (e.g., 0.5% HPMC) is homogeneous. Use a vortex mixer or sonicator to ensure uniform distribution of the compound before each administration.
-
Fresh Preparations: As recommended, prepare the dosing solution fresh on the day of the experiment to avoid potential degradation.[6]
-
Route of Administration: this compound is orally bioavailable.[1] For other routes of administration, solubility and formulation will need to be re-optimized.
-
Pharmacokinetic Considerations: Be aware of the pharmacokinetic properties of this compound. In rats, after oral administration, it is able to cross the blood-brain barrier.[6] The timing of your behavioral or physiological measurements should align with the known Cmax and half-life of the compound.[6]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| DMSO | ≥ 50 mg/mL (157.84 mM) to 100 mM | [1][6] |
| Ethanol | 20 mM | [1] |
| DMF | 30 mg/mL | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.89 mM) | [6] |
| 0.5% HPMC in water (suspension) | 1 mg/mL and 3 mg/mL | [8] |
Table 2: In Vitro Activity of this compound
| Assay | Species | EC50 | Reference |
| Calcium Mobilization | Human | 16 nM | [6][9] |
| GTPγS Binding | Human | 17 nM | [6] |
| Calcium Mobilization | Rat | 63 nM | [6] |
| Calcium Mobilization | Mouse | 28 nM | [6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GPR139 in appropriate media. Seed cells into 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range. Further dilute these stocks into the assay buffer to achieve the final desired concentrations with a consistent final DMSO percentage.
-
Assay Performance: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the this compound dilutions to the cells and continuously monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Preparation of this compound for Oral Administration in Rodents
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water. Stir until fully dissolved.
-
Compound Suspension: Weigh the required amount of this compound powder. Add a small amount of the 0.5% HPMC vehicle to the powder to create a paste.
-
Homogenization: Gradually add the remaining vehicle to the paste while continuously mixing. Use a vortex mixer and/or sonicator to ensure a fine, homogeneous suspension. Visually inspect for any large particles.
-
Dose Administration: Administer the suspension orally to the animals using an appropriate gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose to maintain uniformity. The dosing volume is typically 1-10 mL/kg depending on the animal species and study protocol.[8]
Mandatory Visualizations
Caption: Signaling pathway of this compound via GPR139 activation.
Caption: Experimental workflow for an in vitro calcium mobilization assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNJ-63533054 Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively using JNJ-63533054 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] It is a valuable tool for studying the function of GPR139, an orphan receptor primarily expressed in the central nervous system.[4][5] this compound activates GPR139, which then couples to Gq/11 and Gi/o proteins to initiate downstream signaling cascades.[6][7] The primary signaling pathway involves Gq/11, leading to calcium mobilization.[4][6]
Q2: What is a good starting concentration range for my in vitro experiment?
A2: For initial experiments, it is recommended to perform a dose-response analysis using a broad, logarithmic dilution series, for example, from 1 nM to 10 µM.[8][9] This range will help identify the effective concentration window for your specific cell line and assay.[9] this compound has a reported EC50 of approximately 16 nM for human GPR139 in calcium mobilization assays, which can serve as a central point for your concentration range.[2][4][10]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is best practice to prepare a high-concentration stock solution, such as 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][8] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C, protected from light.[8][9] Immediately before use, create working dilutions in your cell culture medium. It is critical to ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8][9]
Q4: I am not observing any effect of this compound in my assay. What could be the cause?
A4: There are several potential reasons for a lack of effect:
-
Sub-optimal Concentration: The concentration used may be too low for your specific cell system. Try testing a higher concentration range.[9]
-
Cell Line Insensitivity: Confirm that your cell line endogenously expresses GPR139 or has been engineered to do so. The receptor's expression is highly localized, primarily to the habenula and septum in the brain.[5]
-
Compound Instability: Ensure the compound has been stored correctly and that fresh dilutions are prepared for each experiment.[11]
-
Assay Limitations: Your assay may not be suitable for detecting GPR139 activation. Calcium mobilization assays are commonly used and have proven effective.[2][10]
Q5: My cells are showing signs of toxicity. How can I troubleshoot this?
A5: Cellular toxicity can arise from several factors:
-
High Agonist Concentration: While this compound is selective, very high concentrations can lead to off-target effects.[11] A clear dose-response curve should help identify a non-toxic effective concentration.
-
Solvent Toxicity: The final concentration of DMSO in your culture medium should not exceed 0.1%. Always include a vehicle-only control (medium with the same final DMSO concentration) to assess the solvent's effect on cell viability.[11]
-
Contamination: Regularly check your cell cultures for any signs of bacterial or fungal contamination, which can cause cell death.[11]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Assay Type | Value (nM) | Reference(s) |
| EC50 | Human | Calcium Mobilization | 16 | [2][4][10] |
| EC50 | Human | GTPγS Binding | 17 | [10] |
| EC50 | Rat | Calcium Mobilization | 63 | [2][10] |
| EC50 | Mouse | Calcium Mobilization | 28 | [2][10] |
| Kd | Human | Radioligand Binding | 10 | [2] |
| Kd | Rat | Radioligand Binding | 32 | [2] |
| Kd | Mouse | Radioligand Binding | 23 | [2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Reference(s) |
| DMSO | 100 | [3] |
| Ethanol | 20 | [3] |
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect | Concentration is too low. | Perform a dose-response curve with a higher concentration range (e.g., up to 10-30 µM).[9] |
| Cell line does not express GPR139. | Verify GPR139 expression via qPCR or Western blot. Use a positive control cell line if available. | |
| Compound has degraded. | Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment.[11] | |
| High background/variability | Compound precipitation at high concentrations. | Visually inspect solutions for any precipitate. Consider solubility limits.[12] |
| Inconsistent cell health or passage number. | Standardize cell culture procedures, ensuring cells are healthy and within a consistent passage range.[11] | |
| Cell toxicity observed | Final DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control.[8][11] |
| Off-target effects at high concentrations. | Determine the lowest effective concentration from your dose-response curve and use that for subsequent experiments.[13] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Calcium Mobilization Assay
This protocol outlines a method to determine the EC50 of this compound in a GPR139-expressing cell line.
-
Cell Preparation: Plate GPR139-expressing cells (e.g., HEK293 or CHO) in a black, clear-bottom 96-well plate and culture until they reach 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer (e.g., HBSS). Start from a high concentration, such as 30 µM, to generate a curve that spans the expected EC50. Include a vehicle control (buffer with DMSO) and a no-treatment control.[8]
-
Assay Execution: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: For each concentration, determine the maximum fluorescence response. Normalize the data to the vehicle control (0%) and the maximum response observed (100%). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
Protocol 2: Assessing Downstream Target Modulation via Western Blot
Since GPR139 activation primarily leads to G-protein signaling, a direct phosphorylation event is not the canonical readout. Instead, one might assess downstream markers of Gq signaling, such as ERK phosphorylation, which can be modulated by Gq-coupled receptors.
-
Cell Treatment: Plate GPR139-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Treat the cells with various concentrations of this compound (based on the EC50 determined in Protocol 1) for a predetermined time (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target (e.g., phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for total ERK1/2 or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
Visualizations
Caption: GPR139 signaling cascade upon activation by this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.biomol.com [resources.biomol.com]
Potential off-target effects of JNJ-63533054
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JNJ-63533054.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally active small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] It is brain-penetrant and has been developed as a tool to investigate the pharmacology and physiological function of GPR139.[3][4] The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[5][6]
Q2: What is the known selectivity profile of this compound?
This compound has demonstrated high selectivity for GPR139. In preclinical studies, it was screened against a panel of 50 other known targets, including GPCRs, ion channels, and transporters, and showed no significant cross-reactivity.[5][7][8] Furthermore, it showed no activity at GPR142, the most homologous relative of GPR139.[5]
Q3: Are there any documented off-target effects for this compound?
Based on available preclinical data, this compound has a clean profile with no significant off-target effects identified.[5][7][8] The observed in vivo effects, such as decreased locomotor activity, are considered to be mediated through its on-target agonism of GPR139.[9]
Q4: Does this compound influence neurotransmitter levels in the brain?
In vivo microdialysis studies in freely moving rats showed that acute administration of this compound did not alter the basal levels of serotonin (B10506) or dopamine (B1211576) in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).[5][10] This suggests that at the tested doses, it does not have a direct, acute off-target effect on the release of these key neurotransmitters.
Q5: What are the observed in vivo effects of this compound?
Administration of this compound in rodents has been shown to cause a dose-dependent reduction in spontaneous locomotor activity.[1][7][9] Other reported behavioral effects include an anhedonic-like effect in the female urine sniffing test and a mild anxiolytic-like effect in the marble burying test.[5][10] These effects are currently attributed to the on-target activity of this compound on the GPR139 receptor, which is highly expressed in areas of the brain involved in mood and motivation, such as the habenula.[5]
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in an In Vivo Model
If you observe a behavioral or physiological phenotype that is not consistent with the known pharmacology of GPR139 agonism, consider the following troubleshooting steps.
-
Confirm On-Target Effect:
-
Use a Structural Analogue: If available, use a structurally similar but inactive analogue of this compound as a negative control. An enantiomer with significantly lower activity, such as JNJ-63770044, has been used for this purpose.[9]
-
Pharmacological Blockade: Pre-treat with a GPR139 antagonist (if a suitable one is available for your experimental model) to see if the unexpected effect is blocked.
-
Dose-Response Relationship: Establish a clear dose-response curve. On-target effects should typically follow a saturable, dose-dependent pattern. Off-target effects might only appear at higher concentrations.
-
-
Rule Out Formulation/Vehicle Effects:
-
Administer the vehicle solution alone to a control group of animals to ensure the observed effect is not due to the vehicle (e.g., 0.5% HPMC in water).[5]
-
-
Consider Pharmacokinetics:
-
This compound is known to be orally bioavailable and crosses the blood-brain barrier.[4] However, differences in animal strain, age, or diet could potentially alter its pharmacokinetic profile. If feasible, measure plasma and brain concentrations of the compound to correlate exposure with the observed effect.
-
Issue: Discrepancy in Signaling Pathway Activation
If your in vitro experiments show activation of signaling pathways inconsistent with the known GPR139 signaling profile, follow these steps.
-
Review Known GPR139 Signaling: GPR139 has been shown to couple to both Gq/11 and Gi/o G-protein families.[11][12] However, its primary signaling is thought to occur through the Gq/11 pathway, leading to calcium mobilization.[11][13] It has also been reported to increase cAMP levels.[11]
-
Use Specific Pathway Inhibitors: To dissect the signaling cascade, use selective inhibitors for Gq/11 (e.g., YM-254890) or other G-protein pathways to confirm the dependency of the observed effect on a specific G-protein family.[11]
-
Confirm Cell Line Integrity: Ensure the cell line used for your experiments expresses GPR139 and has not been compromised. Verify receptor expression levels via qPCR or other methods.
Quantitative Data Summary
Table 1: Potency of this compound on GPR139 Across Species
| Species/Assay | EC₅₀ Value | Reference |
| Human (Calcium Mobilization) | 16 nM | [1][7] |
| Human (GTPγS Binding) | 17 nM | [1][7] |
| Rat (Calcium Mobilization) | 63 nM | [1][8] |
| Mouse (Calcium Mobilization) | 28 nM | [1][8] |
| Zebrafish | 3.91 nM | [13][14] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Screened | Result | Reference |
| GPCRs, Ion Channels, Transporters | 50 | No significant cross-reactivity | [5][7][8] |
| GPR142 (Homologous Receptor) | 1 | No activity observed | [5] |
| CYP450 Enzymes | Not specified | No inhibitory effect | [3] |
Experimental Protocols
Protocol 1: In Vitro Selectivity Screening (General Methodology)
This protocol outlines a general approach for assessing the selectivity of a compound like this compound, based on standard industry practices mentioned in the literature.
-
Target Panel Selection: A broad panel of targets is selected, typically including a diverse range of GPCRs, ion channels, transporters, and enzymes that are common sources of off-target effects.
-
Assay Formats: Radioligand binding assays or functional assays are used for each target. For binding assays, the ability of this compound to displace a known radiolabeled ligand from the target receptor is measured. For functional assays, the effect of the compound on the biological activity of the target (e.g., calcium flux, cAMP production) is assessed.
-
Compound Concentration: this compound is typically tested at a high concentration (e.g., 10 µM) to maximize the chances of detecting off-target interactions.
-
Data Analysis: The results are expressed as a percentage of inhibition of binding or activity compared to a control. A significant interaction is typically defined as >50% inhibition at the tested concentration. Follow-up dose-response curves are generated for any significant "hits" to determine the IC₅₀ or EC₅₀ value.
Protocol 2: In Vivo c-fos Expression Analysis
This protocol is based on the methodology used to assess the neuronal activation potential of this compound in specific brain regions.[5]
-
Animal Dosing: Male C57BL/6 mice are administered this compound (e.g., 10-30 mg/kg, p.o.) or vehicle control. A positive control, such as amphetamine (2 mg/kg, i.p.), can be used to validate the assay in relevant brain regions like the dorsal striatum.[5]
-
Tissue Collection: One hour post-dosing, animals are euthanized, and brains are collected and processed for immunohistochemistry.
-
Immunohistochemistry: Brain sections containing the regions of interest (e.g., medial habenula, dorsal striatum) are stained with an antibody against the c-fos protein, an immediate early gene product and a marker of recent neuronal activity.
-
Imaging and Analysis: The sections are imaged using a microscope, and the number of c-fos positive cells in the defined brain regions is quantified. Statistical analysis is performed to compare the treatment groups to the vehicle control.
Visualizations
Caption: GPR139 signaling activated by this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: JNJ-6353-3054 for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of JNJ-63533054 for in vivo use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of this compound for in vivo administration.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | The compound has limited solubility in the chosen vehicle. | Gentle heating and/or sonication can be used to aid dissolution. Ensure the correct order of solvent addition is followed as specified in the protocols. |
| Inconsistent dosing results. | The formulation is not a homogenous suspension or has precipitated out of solution. | For suspensions, ensure vigorous mixing before each animal is dosed. For solutions, visually inspect for any precipitation before administration. Prepare fresh formulations if precipitation is observed. |
| Difficulty achieving the desired concentration. | The solubility limit of this compound in the vehicle has been exceeded. | Refer to the solubility data table to select an appropriate solvent system. It may be necessary to use a cosolvent system or prepare a suspension if a high concentration is required. |
| Vehicle toxicity observed in animals. | The concentration of certain solvents (e.g., DMSO) may be too high. | Minimize the percentage of organic solvents like DMSO in the final formulation. Whenever possible, use vehicles with better toxicological profiles, such as aqueous suspensions with HPMC or corn oil formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in rodents?
A1: For oral administration in both mice and rats, a suspension of this compound in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been successfully used in published studies.[1] This is a common and generally well-tolerated vehicle for oral dosing of hydrophobic compounds.
Q2: Can this compound be prepared as a solution for oral or intravenous administration?
A2: Yes, this compound can be prepared as a clear solution. For a solution formulation, a co-solvent system is typically required. One such system consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is a solution in 10% DMSO and 90% Corn Oil. Both have been shown to achieve a solubility of at least 2.5 mg/mL.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound has good solubility in several organic solvents. Please refer to the solubility data table below for specific concentrations. It is important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the compound's solubility.[2][3]
Q4: How should I store the solid compound and prepared formulations?
A4: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] In vivo formulations should ideally be prepared fresh on the day of the experiment.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and vehicle systems.
| Solvent/Vehicle System | Maximum Concentration | Resulting Formulation |
| DMSO | ≥ 63 mg/mL (~198.87 mM)[3] | Clear Solution |
| DMF | 30 mg/mL[4] | Clear Solution |
| Ethanol | 5 - 6.34 mg/mL[4] | Clear Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~7.89 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~7.89 mM) | Clear Solution |
| 0.5% HPMC in water | Used for suspensions at various concentrations (e.g., 1 mg/mL, 3 mg/mL, 10 mg/mL)[1] | Homogeneous Suspension |
| CMC-Na | ≥ 5 mg/mL | Homogeneous Suspension[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% HPMC (for Oral Administration)
This protocol is adapted from published in vivo studies with this compound.[1]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile water
-
Mortar and pestle (optional, for aiding dispersion)
-
Stir plate and stir bar
-
Appropriate size sterile tubes
Procedure:
-
Prepare 0.5% HPMC solution: Dissolve the required amount of HPMC in sterile water to make a 0.5% (w/v) solution. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
Create a paste (optional but recommended): Place the weighed this compound powder in a mortar. Add a small volume of the 0.5% HPMC solution and triturate with the pestle to form a smooth, uniform paste. This helps in preventing clumping.
-
Form the suspension: Gradually add the remaining 0.5% HPMC solution to the paste while continuously stirring. If not using a mortar and pestle, add the powder to a tube containing the full volume of the HPMC solution and vortex vigorously.
-
Homogenize: Place the tube on a stir plate and stir continuously for at least 15-30 minutes to ensure a homogenous suspension.
-
Maintain homogeneity: Keep the suspension stirring until just before administration to ensure uniform dosing for each animal.
Protocol 2: Preparation of this compound Solution (for Oral or IV Administration)
This protocol provides a method for preparing a clear solution of this compound.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare stock solution (optional): Prepare a concentrated stock solution of this compound in DMSO.
-
Add solvents sequentially: In a sterile tube, add the required volumes of each solvent in the following order, ensuring complete mixing after each addition: a. Add 10% of the final volume as DMSO (or the DMSO stock solution). b. Add 40% of the final volume as PEG300 and mix thoroughly. c. Add 5% of the final volume as Tween-80 and mix thoroughly. d. Add 45% of the final volume as Saline and mix until a clear solution is obtained.
-
Example for a 1 mL final volume at 2.5 mg/mL: a. Add 100 µL of a 25 mg/mL this compound stock in DMSO to a tube. b. Add 400 µL of PEG300 and mix. c. Add 50 µL of Tween-80 and mix. d. Add 450 µL of Saline and mix.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitates.
Visualizations
Caption: Workflow for preparing this compound as a suspension or a solution for in vivo use.
Caption: Troubleshooting flowchart for this compound vehicle preparation issues.
References
Technical Support Center: JNJ-63533054 Behavioral Data Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR139 agonist JNJ-63533054. The information is designed to address common issues encountered during the interpretation of behavioral data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active GPR139 agonist with an EC50 of 16 nM for human GPR139.[1] It is a small molecule that can cross the blood-brain barrier, making it suitable for in vivo behavioral studies.[1][2] Its primary mechanism of action is the activation of the G protein-coupled receptor 139 (GPR139), which is highly expressed in the medial habenula.[3][4] GPR139 activation has been shown to signal through Gq/11 pathways.[5][6]
Q2: I am not observing the expected anxiolytic-like effects in the elevated plus maze (EPM) after this compound administration. What could be the reason?
This is a commonly observed finding. Studies have shown that this compound does not produce a significant anxiolytic-like effect in the elevated plus maze.[3][4] However, a small anxiolytic-like effect was observed in the marble burying test.[3][4] It is possible that the compound's effects are more subtle and assay-dependent. Consider using a battery of anxiety tests to get a comprehensive picture. Also, ensure your dosing and administration protocol are consistent with published studies.
Q3: My results show a decrease in social investigation (e.g., urine sniffing test) after this compound treatment. Is this indicative of anhedonia?
This compound has been reported to produce an anhedonic-like effect in the female urine sniffing test, where it significantly decreased the time spent sniffing the urine cue.[3] This suggests a potential impact on motivation and reward-seeking behavior. However, it's important to note that this compound did not show significant effects in other models of despair or anhedonia, such as the tail suspension test or learned helplessness.[3] Therefore, while the urine sniffing test result is suggestive, it should be interpreted in the context of other behavioral data.
Q4: I am not seeing any changes in dopamine (B1211576) or serotonin (B10506) levels in the prefrontal cortex or nucleus accumbens after this compound administration. Is this expected?
Yes, this is an expected outcome. Despite the high expression of GPR139 in brain regions connected to catecholaminergic and serotoninergic systems, in vivo microdialysis experiments have shown that this compound does not alter basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) or nucleus accumbens (NAc).[3][4]
Q5: Should I expect to see c-fos activation in the medial habenula or dorsal striatum following this compound treatment?
No, studies have demonstrated that this compound does not induce c-fos expression in the medial habenula or dorsal striatum at doses of 10 and 30 mg/kg (p.o.).[3] This is in contrast to a positive control like amphetamine, which increases c-fos expression in the dorsal striatum.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable behavioral effect | Inadequate Dosing: The dose of this compound may be too low. | Verify your dosing calculations. Published studies often use a dose of 10 mg/kg (p.o.) for behavioral effects.[3] Consider a dose-response study to determine the optimal concentration for your specific assay. |
| Improper Drug Formulation: The compound may not be properly solubilized or suspended. | This compound is typically suspended in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water for oral administration.[3] Ensure the suspension is homogenous before each administration. | |
| Assay Insensitivity: The chosen behavioral assay may not be sensitive to the effects of GPR139 agonism. | As noted, this compound has shown effects in some assays (marble burying, urine sniffing) but not others (EPM, tail suspension).[3][4] Consider using a broader range of behavioral tests. | |
| Unexpected decrease in locomotor activity | Dose-dependent effect: Higher doses of this compound have been shown to induce a dose-dependent reduction in locomotor activity in the first hour after administration in rats.[1] | If this is not the intended outcome, consider using a lower dose. If assessing other behaviors, allow for a sufficient habituation period after drug administration. |
| Variability in results between animals | Pharmacokinetic differences: Individual differences in drug absorption and metabolism can lead to variability. | Ensure consistent fasting or feeding schedules for all animals, as this can affect oral drug absorption. |
| Environmental factors: Stress and other environmental variables can influence behavioral outcomes. | Maintain a consistent and low-stress environment for all experimental animals. Handle animals consistently across all groups. |
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Species | Value | Reference |
| EC50 (Calcium Mobilization) | Human | 16 nM | [1] |
| Rat | 63 nM | [1] | |
| Mouse | 28 nM | [1] | |
| EC50 (GTPγS Binding) | Human | 17 nM | [1] |
| Kd (Binding Affinity) | Human | 10 nM | [1] |
| Rat | 32 nM | [1] | |
| Mouse | 23 nM | [1] |
Table 2: Summary of Behavioral Effects of this compound (10 mg/kg, p.o.) in Mice
| Behavioral Test | Observed Effect | Interpretation | Reference |
| Female Urine Sniffing Test | Decreased time sniffing urine cue | Anhedonic-like effect | [3] |
| Tail Suspension Test | No significant effect | No antidepressant-like effect | [3] |
| Marble Burying Test | Small decrease in buried marbles | Anxiolytic-like effect | [3] |
| Elevated Plus Maze | No significant effect | No anxiolytic-like effect | [3] |
| Learned Helplessness | No effect | No effect on learned helplessness | [3] |
| Naloxone-induced Place Aversion | No effect | No interaction with the opioid system in this assay | [3] |
| Locomotor Activity | No effect | No significant impact on general movement at this dose in mice | [3] |
Experimental Protocols
1. Drug Preparation and Administration
For in vivo behavioral studies in mice, this compound is typically prepared as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water.[3] The compound is administered orally (p.o.) at a volume of 10 ml/kg. For rat studies, a similar suspension is used, with administration volumes adjusted based on the specific protocol.[3]
2. Female Urine Sniffing Test
This test is used to assess anhedonia-like behavior in male mice.
-
Apparatus: A standard mouse cage with bedding.
-
Procedure:
-
Habituate male mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle.
-
After a pre-determined pretreatment time (e.g., 60 minutes), introduce two cotton-tipped applicators into the cage. One is saturated with female mouse urine (the cue) and the other with water (the control).
-
Record the amount of time the mouse spends actively sniffing each applicator over a set period (e.g., 3 minutes).
-
-
Data Analysis: A significant decrease in time spent sniffing the urine cue compared to the control cue in the drug-treated group versus the vehicle group is interpreted as an anhedonic-like effect.[3]
3. Marble Burying Test
This test is used to assess anxiety-like and compulsive-like behaviors.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding. 20 marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Habituate the mouse to the testing room.
-
Administer this compound or vehicle.
-
Place the mouse in the prepared cage.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
-
Data Analysis: A significant reduction in the number of buried marbles in the drug-treated group compared to the vehicle group is interpreted as an anxiolytic-like effect.[3]
Visualizations
Caption: GPR139 signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with JNJ-63533054
Technical Support Center: JNJ-63533054
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a potent and selective GPR139 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, orally active, and brain-penetrant small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] It is used as a research tool to investigate the physiological and pharmacological roles of GPR139, an orphan receptor highly expressed in the central nervous system, particularly in the habenula and striatum.[4][5]
Q2: What is the mechanism of action for this compound?
This compound functions by binding to and activating the GPR139 receptor. Upon activation, GPR139 can couple to multiple G protein subtypes, including Gq/11 and Gi/o, to initiate downstream signaling cascades.[5][6] Activation of the Gq/11 pathway typically leads to an increase in intracellular calcium, which is a common readout in in vitro assays.[1][5]
Q3: What are the primary research applications for this compound?
Researchers use this compound to:
-
Explore the in vivo functions of GPR139 in the central nervous system.[4]
-
Investigate the role of GPR139 in neuropsychiatric and behavioral disorders.[7][8]
-
Study the signaling pathways associated with GPR139 activation.[5]
-
Characterize the functional interaction between GPR139 and other receptor systems, such as the dopamine (B1211576) D2 receptor.[9]
Q4: What are the recommended storage and handling conditions for this compound?
-
Storage: For long-term storage of the stock solution, it is recommended to store at -80°C (up to 2 years) or -20°C (up to 1 year).[1] For the solid compound, storing at room temperature is acceptable.
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. For in vivo experiments, further dilution into aqueous vehicles like 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) is common.[4] For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells to avoid vehicle-induced effects.[9]
Troubleshooting Inconsistent Results
Q5: We are observing significant variability in our EC50 values for this compound between experiments. What are the potential causes?
Inconsistent potency measurements are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency.
-
Serum and Media Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous GPR139 ligands (L-Tryptophan, L-Phenylalanine), which can compete with this compound and affect its apparent potency.[10] Test new serum lots before use in critical experiments.
-
Compound Stability and Dilution: Ensure the compound has not degraded due to improper storage (e.g., repeated freeze-thaw cycles). When preparing serial dilutions, ensure thorough mixing at each step to avoid inaccuracies. Prepare fresh dilutions for each experiment from a reliable stock.
-
Assay Conditions: Factors such as cell seeding density, incubation times, and temperature can all impact the outcome. Maintain strict consistency in your protocol.
Q6: The compound is showing lower potency (higher EC50) than reported in the literature, or no effect at all. What should we check?
-
Compound Integrity: Verify the identity and purity of your this compound stock. If possible, confirm its integrity via analytical methods. Ensure it has been stored correctly.
-
Receptor Expression: Confirm that your cellular model expresses sufficient levels of functional GPR139. Receptor expression can be verified by methods like qPCR or Western blot. If expression is low, the signal window may be too small to detect a response.
-
Compound Precipitation: this compound may precipitate out of solution in aqueous assay media, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. The use of a small percentage of serum or BSA in the assay buffer can sometimes improve solubility.
-
Signal Transduction Pathway: Ensure your assay readout is appropriate for GPR139 signaling in your specific cell line. While calcium mobilization (a Gq pathway indicator) is a common readout, the receptor may preferentially signal through other pathways (e.g., Gi) in your system.[5]
Q7: We are seeing a high background signal or apparent vehicle-induced effects in our calcium mobilization assay. How can we reduce this?
-
DMSO Concentration: High concentrations of DMSO can permeabilize cell membranes and cause non-specific increases in intracellular calcium. Keep the final DMSO concentration in your assay wells as low as possible (typically ≤ 0.1%) and ensure it is identical in all wells, including controls.
-
Cellular Stress: Mechanical stress during cell plating or buffer changes can activate mechanosensitive ion channels, leading to increased background calcium levels. Handle cells gently and allow them to rest and equilibrate after plating and before starting the assay.
-
Dye Loading and Buffer: Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure the assay buffer (e.g., HBSS) is at the correct pH and temperature, as fluctuations can affect both cell health and dye performance.[9]
Quantitative Data Summary
The bioactivity of this compound can vary depending on the assay system and species. Below is a summary of reported values.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | ~16 nM | Calcium Mobilization (FLIPR) | [1][4] |
| EC50 | Human | 17 nM | GTPγS Binding | [1] |
| EC50 | Rat | 63 nM | Calcium Mobilization (FLIPR) | [1] |
| EC50 | Mouse | 28 nM | Calcium Mobilization (FLIPR) | [1] |
| Kd | Human | 10 nM | Radioligand Binding ([3H]this compound) | [1] |
| Kd | Rat | 32 nM | Radioligand Binding ([3H]this compound) | [1] |
| Kd | Mouse | 23 nM | Radioligand Binding ([3H]this compound) | [1] |
Detailed Experimental Protocol
Calcium Mobilization Assay in GPR139-expressing HEK293 Cells
This protocol is a representative example for measuring the agonist activity of this compound.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR139 in appropriate media (e.g., DMEM with 10% FBS, antibiotics, and a selection agent).
-
Maintain cells in a 37°C, 5% CO2 incubator.
-
-
Cell Plating:
-
One day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density optimized for a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a concentrated stock of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to create a concentration-response curve. Ensure the final DMSO concentration remains constant across all dilutions.
-
-
Dye Loading:
-
On the day of the assay, aspirate the cell culture medium from the plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., a Fluo-4 based dye kit) dissolved in assay buffer.[9]
-
Incubate the plate according to the dye manufacturer's instructions (e.g., 45-60 minutes at 37°C, 5% CO2).[9]
-
-
Signal Measurement:
-
Use a fluorescence imaging plate reader (e.g., FLIPR®) to measure intracellular calcium changes.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence signal over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 10. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-63533054 Agonist Desensitization in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding JNJ-63533054 agonist desensitization in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139).[1][2] It is an orally bioavailable compound that can cross the blood-brain barrier.[1] this compound activates GPR139, which subsequently couples to Gq/11 and Gi/o signaling pathways.[3][4][5][6] The primary downstream signaling event upon activation is the mobilization of intracellular calcium.[1][7]
Q2: What is agonist desensitization and is it observed with this compound?
Agonist desensitization is a process where the continuous or repeated exposure of a receptor to an agonist leads to a diminished response over time. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs).[8][9] While specific cell culture studies on this compound-induced desensitization are not extensively documented in publicly available literature, in vivo studies in rats have shown that the sleep-promoting effects of this compound dissipate with repeated dosing, suggesting functional desensitization of GPR139.[10] Therefore, it is reasonable to expect that prolonged exposure to this compound in cell culture could lead to GPR139 desensitization.
Q3: What are the potential mechanisms of GPR139 desensitization?
The desensitization of GPCRs like GPR139 is typically a multi-step process that can include:
-
Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[9][11][12]
-
Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder G protein coupling and promote receptor internalization.[11][12]
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis into intracellular compartments.[13][14][15] This removes the receptors from the cell surface, making them unavailable for further agonist stimulation.
-
Downregulation: Long-term agonist exposure can lead to the degradation of receptors, resulting in a lower total number of receptors in the cell.[8]
Q4: How can I measure this compound-induced desensitization in my cell culture experiments?
Several assays can be employed to quantify desensitization:
-
Functional Readouts: Measure the downstream signaling response (e.g., calcium mobilization or cAMP levels) after an initial and a subsequent stimulation with this compound. A reduced response to the second stimulation indicates desensitization.
-
Receptor Internalization Assays: Quantify the amount of GPR139 on the cell surface before and after treatment with this compound. A decrease in surface receptors suggests internalization. This can be measured using techniques like ELISA on non-permeabilized cells, flow cytometry, or high-content imaging.[16][17][18]
-
Receptor Phosphorylation Assays: Directly measure the phosphorylation of GPR139 upon this compound treatment using specific antibodies.[19][20][21]
Troubleshooting Guides
This section addresses common issues encountered during the investigation of this compound-induced desensitization.
Issue 1: No or Low Signal in Functional Assays (Calcium Mobilization or cAMP)
| Potential Cause | Recommended Solution |
| Inactive this compound | Verify the integrity and concentration of your this compound stock. Prepare fresh dilutions for each experiment. Include a positive control agonist for your cell system if available. |
| Low GPR139 Expression | Ensure your cell line expresses sufficient levels of GPR139. If using a transfected cell line, optimize transfection efficiency and receptor expression levels. High expression can sometimes lead to constitutive activity and desensitization.[16] |
| Suboptimal Assay Conditions | Optimize cell density, dye loading conditions (for calcium assays), and incubation times. Ensure the assay buffer composition is appropriate.[22] For Gi-coupled signaling, stimulation with forskolin (B1673556) may be necessary to measure a decrease in cAMP.[23] |
| Cell Health Issues | Confirm cell viability using methods like Trypan Blue exclusion. Ensure cells are not passaged too many times and are healthy at the time of the experiment.[24] |
| Incorrect Plate Reader Settings | Verify the excitation and emission wavelengths, as well as other settings on your fluorescence plate reader or luminometer. |
Issue 2: High Background Signal in Functional Assays
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | High expression levels of GPR139 may lead to agonist-independent signaling.[25] Consider reducing the amount of plasmid used for transfection. The use of an inverse agonist, if available, can help reduce basal activity.[16] |
| Serum in Assay Medium | Components in serum can sometimes activate GPCRs, leading to desensitization and high background.[22] Serum-starve the cells for several hours before the assay. |
| Autofluorescence of Compounds or Plates | Test the fluorescence of your compounds and assay plates at the wavelengths used. Use plates with low autofluorescence (e.g., black-walled plates for fluorescence assays). |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plate.[24] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Automate liquid handling steps if possible.[16] |
| Edge Effects on Assay Plates | To minimize edge effects, avoid using the outer wells of the plate or fill them with buffer/media without cells. Ensure proper humidity control during incubation. |
| Cell Clumping | Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven dye loading and responses. |
Data Presentation
The following tables present hypothetical data to illustrate how quantitative results on this compound-induced desensitization could be structured. Specific values would need to be determined experimentally.
Table 1: Effect of this compound Pre-treatment on GPR139-Mediated Calcium Mobilization
| Pre-treatment Condition | EC50 of Second Stimulation (nM) | Maximum Response of Second Stimulation (% of initial) |
| Vehicle (30 min) | 15.2 | 100 |
| This compound (1 µM, 15 min) | 45.8 | 62 |
| This compound (1 µM, 30 min) | 88.1 | 35 |
| This compound (1 µM, 60 min) | 152.4 | 18 |
Table 2: Time-Course of this compound-Induced GPR139 Internalization
| Treatment Duration with 1 µM this compound | Cell Surface GPR139 (% of control) |
| 0 min | 100 |
| 5 min | 85 |
| 15 min | 63 |
| 30 min | 41 |
| 60 min | 25 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Measure Desensitization
Objective: To assess the desensitization of GPR139 by measuring the calcium response to a second stimulation with this compound after an initial exposure.
Materials:
-
HEK293 cells stably or transiently expressing human GPR139
-
Black, clear-bottom 96-well plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed GPR139-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
First Stimulation (Desensitization): Add this compound at a high concentration (e.g., 1 µM) or vehicle to the wells and incubate for the desired desensitization period (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Washing: Thoroughly wash the cells with assay buffer to remove the agonist.
-
Recovery (Optional): Add fresh assay buffer and allow the cells to recover for a specific period, if investigating resensitization.
-
Second Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a range of concentrations of this compound to generate a dose-response curve. Record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the dose-response curves for the second stimulation and determine the EC50 and maximum response. Compare these values to the control (vehicle pre-treated) wells. A rightward shift in the EC50 and a decrease in the maximum response indicate desensitization.[26][27][28]
Protocol 2: Receptor Internalization Assay by Flow Cytometry
Objective: To quantify the amount of GPR139 on the cell surface following treatment with this compound.
Materials:
-
HEK293 cells expressing N-terminally FLAG-tagged GPR139
-
This compound
-
Anti-FLAG primary antibody conjugated to a fluorophore (e.g., FITC)
-
Ice-cold PBS
-
Cell dissociation buffer (enzyme-free)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture FLAG-GPR139 expressing cells to near confluency. Treat the cells with this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Cell Harvesting: Place the plates on ice to stop internalization. Wash the cells with ice-cold PBS. Add ice-cold cell dissociation buffer to lift the cells.
-
Cell Staining: Pellet the cells by centrifugation at 4°C. Resuspend the cells in ice-cold PBS containing the fluorescently labeled anti-FLAG antibody. Incubate on ice in the dark for 30-60 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population for each condition. A decrease in MFI in this compound-treated cells compared to vehicle-treated cells indicates receptor internalization.[17]
Visualizations
Caption: GPR139 signaling and desensitization pathway.
Caption: Workflow for a desensitization assay.
Caption: Troubleshooting logic for diminished cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 12. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 13. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GPCR Internalization Assays [discoverx.com]
- 16. benchchem.com [benchchem.com]
- 17. Flow Cytometry Assay to Measure Internalization of GPCRs - 每日生物评论 [bio-review.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 7tmantibodies.com [7tmantibodies.com]
- 21. 7tmantibodies.com [7tmantibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
How to minimize variability in JNJ-63533054 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving JNJ-63533054, a potent and selective GPR139 agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments, leading to increased variability.
In Vitro Assay Variability
Question: We are observing high variability in our EC50 values for this compound in our calcium mobilization assay. What are the potential causes and solutions?
Answer: High variability in EC50 values for this compound in calcium mobilization assays can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Issue: Cells that are unhealthy, have been in culture for too long (high passage number), or are inconsistently seeded can respond variably to GPR139 activation.
-
Solution:
-
Use cells within a defined, low passage number range.
-
Ensure consistent cell seeding density across all wells.
-
Regularly check for mycoplasma contamination.
-
Visually inspect cells for consistent morphology and viability before each experiment.
-
-
-
Compound Preparation and Storage:
-
Issue: this compound is a small molecule that requires proper handling to maintain its activity. Improper dissolution or storage can lead to inaccurate concentrations.
-
Solution:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
When preparing working solutions, ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[1]
-
-
-
Assay Reagents and Conditions:
-
Issue: Inconsistent quality or preparation of assay buffers and reagents can introduce variability.
-
Solution:
-
Use high-quality, fresh reagents.
-
Ensure consistent pH and temperature of all buffers and solutions.
-
Optimize the concentration of the calcium-sensitive dye and incubation times.
-
-
-
Instrumentation:
-
Issue: Inconsistent performance of plate readers or liquid handling equipment can be a significant source of variability.
-
Solution:
-
Regularly calibrate and maintain plate readers and automated liquid handlers.
-
Use appropriate plate types and ensure they are free of scratches or defects.
-
-
In Vivo Study Variability
Question: We are seeing significant animal-to-animal variation in the behavioral response to this compound in our rodent studies. How can we minimize this?
Answer: Minimizing variability in in vivo studies requires careful attention to experimental design and execution. Here are key areas to focus on:
Potential Causes & Troubleshooting Steps:
-
Animal Health and Husbandry:
-
Issue: Stress, underlying health issues, and inconsistent housing conditions can significantly impact behavioral outcomes.
-
Solution:
-
Allow for a sufficient acclimatization period for animals upon arrival.
-
Maintain a consistent light-dark cycle, temperature, and humidity in the animal facility.
-
Handle animals consistently and gently to minimize stress.
-
-
-
Compound Formulation and Administration:
-
Issue: Inconsistent formulation or administration of this compound can lead to variable drug exposure.
-
Solution:
-
For oral administration, prepare a homogenous suspension. A common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[2]
-
Ensure the dosing volume is accurate and consistent for each animal based on its body weight.
-
Use appropriate gavage needles and techniques to ensure proper oral administration.
-
-
-
Experimental Procedures:
-
Issue: Minor variations in the execution of behavioral tests can introduce significant variability.
-
Solution:
-
Standardize all experimental protocols and ensure all researchers are trained on them.
-
Conduct experiments at the same time of day to account for circadian rhythms.
-
Randomize animal groups to different treatment conditions.
-
Blind the experimenter to the treatment conditions to prevent bias.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139).[1][3] GPR139 is primarily expressed in the brain, particularly in the habenula and striatum.[2][4] Upon activation by this compound, GPR139 couples to Gq/11 and Gi/o G proteins, leading to downstream signaling events.[5][6][7] The Gq/11 pathway activation results in calcium mobilization, while the Gi/o pathway can modulate cAMP levels.[6]
Q2: What are the recommended cell lines for in vitro experiments with this compound?
A2: HEK293 and CHO-K1 cells are commonly used for in vitro studies of GPR139 agonists like this compound.[5] These cell lines can be engineered to express the human, rat, or mouse GPR139 receptor.[1]
Q3: What are the known pharmacokinetic properties of this compound in rodents?
A3: this compound is orally bioavailable and can cross the blood-brain barrier.[1][8] In rats, after an oral dose of 5 mg/kg, the maximum plasma concentration (Cmax) is approximately 317 ng/mL, and the half-life (t1/2) is about 2.5 hours.[1] The brain-to-plasma ratio is approximately 1.2, indicating good brain penetration.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Assay | Value (nM) |
| EC50 | Human | HEK293 | Calcium Mobilization | 16[1] |
| EC50 | Human | HEK293F/CHO-K1 | BRET Assay | 13-16[5] |
| EC50 | Rat | HEK293 | Calcium Mobilization | 63[1] |
| EC50 | Mouse | HEK293 | Calcium Mobilization | 28[1] |
| Kd | Human | - | Radioligand Binding | 10[1] |
| Kd | Rat | - | Radioligand Binding | 32[1] |
| Kd | Mouse | - | Radioligand Binding | 23[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Dose | Route | Value |
| Cmax | 5 mg/kg | p.o. | 317 ng/mL[1] |
| t1/2 | 5 mg/kg | p.o. | 2.5 hours[1] |
| IV Clearance | 1 mg/kg | i.v. | 53 mL/min/kg[1] |
| Brain/Plasma Ratio | 5 mg/kg | p.o. | 1.2[1] |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells expressing GPR139 in a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to attach and grow overnight.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the this compound dilutions to the wells and measure the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the log of the this compound concentration to determine the EC50 value.
In Vivo Behavioral Assessment (Locomotor Activity)
-
Animal Acclimatization: House male Sprague-Dawley rats in the testing room for at least 1 hour before the experiment.
-
Compound Preparation: Prepare this compound in a vehicle of 0.5% HPMC in water.
-
Administration: Administer this compound or vehicle orally (p.o.) at a volume of 1 mL/kg.
-
Locomotor Activity Monitoring: Immediately after dosing, place the rats in open-field activity chambers. Record locomotor activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the activity of the this compound-treated group to the vehicle-treated group.
Visualizations
Caption: GPR139 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
JNJ-63533054 storage and handling best practices
This technical support guide provides best practices for the storage and handling of JNJ-63533054, a potent and selective GPR139 agonist. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for the compound in both solid and solution forms.
Quantitative Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 1 year | |
| 4°C | 6 months | ||
| Stock Solution | -80°C | 2 years[1] | In an appropriate solvent such as DMSO. |
| -20°C | 1 year[1] | In an appropriate solvent such as DMSO. |
Experimental Protocols
Reconstitution of this compound for In Vitro Assays
This compound is soluble in organic solvents such as DMSO and ethanol.[2] For most cell-based assays, a stock solution in DMSO is recommended.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated micropipettes
Protocol:
-
Pre-warm: Allow the vial of this compound solid powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated micropipette, add the required volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of this compound for In Vivo Studies
For in vivo administration, this compound can be formulated as a suspension. A common vehicle for oral administration is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[3]
Materials:
-
This compound solid powder
-
0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Mortar and pestle or a homogenizer
-
Calibrated balance
-
Sterile tubes
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension: Add a small amount of the 0.5% HPMC vehicle to the powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.
-
Dilution: Gradually add the remaining volume of the 0.5% HPMC vehicle while continuously mixing to achieve the final desired concentration.
-
Administration: The suspension should be prepared fresh on the day of the experiment and administered orally (p.o.) at the appropriate volume for the animal model.[3]
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Handling
References
Technical Support Center: Validating JNJ-63533054 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of JNJ-63533054, a potent and selective GPR139 agonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1] Its primary mechanism of action is to activate GPR139, which predominantly couples to the Gq/11 signaling pathway.[2] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium.[3]
Q2: In which cell lines has the activity of this compound been previously validated?
A2: The activity of this compound has been confirmed in several recombinant cell lines expressing GPR139, including Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and the human neuroblastoma cell line SK-N-MC.[4][5][6]
Q3: What are the expected EC50 values for this compound?
A3: The potency of this compound can vary slightly depending on the assay and the species of the GPR139 receptor. Generally, you can expect EC50 values in the low nanomolar range. Refer to the data summary table below for specific values.
Q4: How can I determine if my new cell line expresses GPR139?
A4: GPR139 expression is predominantly found in the central nervous system.[2] To confirm its expression in your cell line of interest, you can perform quantitative PCR (qPCR) to detect GPR139 mRNA or a Western blot to detect the GPR139 protein. The Human Protein Atlas is a useful resource to check for known expression patterns in various cell lines.[7]
Data Presentation: this compound In Vitro Activity
| Compound | Target (Species) | Cell Line | Assay Type | Measured Value (nM) |
| This compound | GPR139 (Human) | HEK293 | Calcium Mobilization (FLIPR) | EC50: 16 |
| This compound | GPR139 (Human) | HEK293 | GTPγS Binding | EC50: 17 |
| This compound | GPR139 (Rat) | Recombinant | Calcium Mobilization | EC50: 63 |
| This compound | GPR139 (Mouse) | Recombinant | Calcium Mobilization | EC50: 28 |
| [3H]this compound | GPR139 (Human) | Recombinant | Radioligand Binding | Kd: 10 |
| [3H]this compound | GPR139 (Rat) | Recombinant | Radioligand Binding | Kd: 32 |
| [3H]this compound | GPR139 (Mouse) | Recombinant | Radioligand Binding | Kd: 23 |
GPR139 Signaling Pathway
Caption: Simplified GPR139 signaling pathway upon activation by this compound.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is to assess the cytotoxic effects of this compound on the new cell line.
Materials:
-
96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Calcium Mobilization Assay (FLIPR)
This protocol measures the increase in intracellular calcium upon GPR139 activation.
Materials:
-
Black, clear-bottom 96-well plates
-
Your cell line of interest, seeded in the plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
This compound stock solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR instrument (or equivalent)
Procedure:
-
Prepare cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a plate with serial dilutions of this compound in assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which will add the compound to the cells and immediately begin measuring fluorescence.
-
Analyze the data to determine the EC50 value.
Western Blot for GPR139 Expression
This protocol is to confirm the presence of the GPR139 protein in your cell line.
Materials:
-
Your cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPR139
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPR139 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein using an ECL reagent and an imaging system.
Experimental Workflow
Caption: A typical experimental workflow for validating this compound in a new cell line.
Troubleshooting Guide
Q: I am not observing any calcium signal in my FLIPR assay after adding this compound. What could be the problem?
A: There are several potential reasons for a lack of signal. Please refer to the troubleshooting decision tree below. Common issues include low or no GPR139 expression in your cell line, problems with the dye loading, or the absence of the necessary Gq/11 protein for signaling.
Q: The dose-response curve for this compound in my new cell line is shifted to the right (higher EC50) compared to published data. Why might this be?
A: A right-shifted dose-response curve indicates lower potency. This could be due to lower expression levels of GPR139 in your cell line compared to previously tested lines. It could also be related to differences in the expression or coupling efficiency of the Gq/11 protein. Consider verifying the GPR139 expression level by Western blot and comparing it to a positive control cell line if possible.
Q: I am seeing a high background signal or spontaneous calcium oscillations in my FLIPR assay. How can I reduce this?
A: High background can be caused by unhealthy cells or issues with the assay buffer. Ensure your cells are healthy and not overgrown. Using a serum-free medium for the assay can sometimes reduce spontaneous activity. Also, check the quality and composition of your assay buffer.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot the lack of a calcium signal in a FLIPR assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPR139 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Addressing poor oral bioavailability of JNJ-63533054 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of JNJ-63533054, with a focus on achieving consistent oral bioavailability.
Troubleshooting Guide: Addressing Unexpectedly Low Oral Bioavailability of this compound
While this compound is reported to be orally bioavailable, experimental outcomes can be influenced by various factors.[1][2] This guide provides a structured approach to troubleshooting unexpectedly low plasma or brain concentrations of this compound in your experiments.
Question: We are observing lower than expected plasma concentrations of this compound after oral administration. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to lower-than-expected plasma concentrations of this compound. The most common issues relate to formulation and the experimental protocol. Below is a step-by-step guide to help you identify and resolve the issue.
1. Formulation and Solubility:
This compound has low aqueous solubility.[3] Proper formulation is critical to ensure its dissolution and absorption in the gastrointestinal tract.
-
Vehicle Selection: The choice of vehicle for oral administration is crucial. For preclinical studies, this compound has been successfully administered as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[4] If you are using a different vehicle, consider its ability to maintain the compound in a suspended or solubilized state.
-
Particle Size: The particle size of the active pharmaceutical ingredient (API) can significantly impact its dissolution rate and, consequently, its absorption. Micronization or nanosizing techniques can increase the surface area of the drug, potentially improving dissolution.[5][6]
-
Formulation Strategies: For compounds with low solubility, various formulation strategies can be employed to enhance oral bioavailability. These include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form microemulsions in the gastrointestinal fluid, which can enhance the solubility and absorption of lipophilic drugs.[7][8]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[5][6]
-
2. Experimental Protocol:
Careful adherence to a well-defined experimental protocol is essential for reproducible results.
-
Dose Preparation: Ensure accurate weighing of the compound and thorough mixing to create a homogenous suspension before each administration.
-
Administration Technique: Oral gavage should be performed carefully to ensure the full dose is delivered to the stomach. Improper technique can lead to dose variability.
-
Fasting Status of Animals: The presence of food in the gastrointestinal tract can affect drug absorption. Consider the fasting state of your animals and maintain consistency across experimental groups.
-
Animal Strain and Health: The health and strain of the laboratory animals can influence drug metabolism and absorption. Ensure that the animals are healthy and that the strain is appropriate for the study.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting poor oral bioavailability.
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
Experimental Protocols
To ensure your experimental setup aligns with established methods, here are details from published studies.
Oral Administration Protocol for this compound in Rodents
-
Compound Preparation: this compound was prepared as a suspension for oral (p.o.) administration.
-
Vehicle: The vehicle used was 0.5% hydroxypropyl methylcellulose (HPMC) in water.[4]
-
Concentration for Mice: For mouse studies, this compound was solubilized in the vehicle at concentrations of 1 or 3 mg/mL for oral dosing at 10 mL/kg.[4]
-
Concentration for Rats: For rat studies, the compound was suspended in the vehicle at a concentration of 10 mg/mL and delivered at a volume of 1 mL/kg.[4]
-
Administration: The formulation was administered via oral gavage.
Quantitative Data
The following tables summarize the available pharmacokinetic and solubility data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Cmax | 317 ng/mL (~1 µM) | 5 mg/kg, p.o. |
| t1/2 | 2.5 hours | 1 mg/kg, i.v. |
| IV Clearance | 53 mL/min/kg | 1 mg/kg, i.v. |
| Brain to Plasma Ratio (b/p) | 1.2 | 1 mg/kg, i.v. & 5 mg/kg, p.o. |
| Data from MedchemExpress[9] |
Table 2: Brain and Plasma Concentrations of this compound in Mice and Rats after Oral Administration
| Species | Dose (p.o.) | Time Point | Brain Concentration | Plasma Concentration |
| Mouse | 10 mg/kg | 15 min | ~2115 ng/mL (~6.7 µM) | Not Reported |
| Rat | 10 mg/kg | 30 min | ~416 ng/mL (~1.3 µM) | Not Reported |
| Data from Shoblock et al., 2019[4][10] |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 50 mg/mL (157.84 mM) |
| Ethanol | 20 mM |
| DMF | 30 mg/mL |
| Data from R&D Systems, Tocris Bioscience, MedchemExpress, and Cayman Chemical[3][9] |
Signaling Pathway
This compound is a potent and selective agonist for the GPR139 receptor.[11] Understanding its mechanism of action is crucial for interpreting experimental results.
GPR139 Signaling Pathway
This compound activates GPR139, which is a G protein-coupled receptor. GPR139 can couple to both Gq/11 and Gi/o classes of G proteins.[12][13] Activation of Gq/11 leads to downstream signaling cascades, including calcium mobilization.[11][12]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-63533054 data analysis and statistical considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-63533054, a potent and selective GPR139 agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
In Vitro Assay Troubleshooting
-
Question: My EC50 values for this compound in a calcium mobilization assay are higher than the reported literature values (approx. 16 nM for human GPR139). What are the potential reasons?
-
Answer: Several factors can contribute to this discrepancy:
-
Cell Line and Receptor Expression: The level of GPR139 expression in your cell line can significantly impact the observed potency. Lower expression levels may lead to a rightward shift in the dose-response curve. Ensure you are using a cell line with robust and validated GPR139 expression.
-
Assay Buffer Composition: The composition of your assay buffer, including the concentration of divalent cations like Ca2+ and Mg2+, can influence G protein coupling and downstream signaling. It is crucial to maintain consistent and optimized buffer conditions.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor function.
-
Compound Solubility: this compound is soluble in DMSO but not in water.[1] Ensure the compound is fully dissolved in your stock solution and that the final DMSO concentration in your assay is consistent and non-toxic to the cells (typically ≤ 0.1%). Precipitation of the compound at lower dilutions can lead to inaccurate concentrations.
-
Signal Transduction Pathway: GPR139 couples to Gq/11, leading to calcium mobilization.[2] If your cell line does not endogenously express the necessary downstream signaling components, the assay sensitivity will be compromised. Some studies utilize cell lines co-expressing promiscuous G proteins like Gα16 to overcome this.
-
-
-
Question: I am observing high variability between replicate wells in my in vitro assays. How can I improve reproducibility?
-
Answer: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate. Use a calibrated multichannel pipette or an automated cell dispenser for seeding.
-
Pipetting Errors: Small inaccuracies in pipetting, especially when preparing serial dilutions, can lead to significant variations. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. Consider avoiding the use of the outermost wells or filling them with sterile PBS to maintain humidity.
-
Incomplete Compound Mixing: After adding this compound to the wells, ensure proper mixing by gentle shaking or orbital agitation.
-
-
In Vivo Experiment Troubleshooting
-
Question: I am not observing the reported decrease in locomotor activity in rats after oral administration of this compound. What could be the issue?
-
Answer: Several factors can influence the in vivo effects of this compound:
-
Animal Strain and Sex: The pharmacological effects of compounds can vary between different rodent strains. The original studies reporting decreased locomotor activity were conducted in specific strains of rats.[3] Sex differences can also play a role.
-
Vehicle and Formulation: this compound is typically formulated as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) for oral dosing.[4] Improper formulation can lead to poor bioavailability. Ensure the suspension is homogenous before and during administration.
-
Acclimation and Stress: Animals should be properly acclimated to the testing environment to minimize stress-induced behavioral changes that could mask the drug's effect.
-
Time of Day: The time of day when the experiment is conducted can influence baseline locomotor activity due to the animal's circadian rhythm.
-
Dose and Pharmacokinetics: Ensure you are using a dose within the reported effective range (e.g., 3-30 mg/kg in rats).[3] The pharmacokinetic profile of this compound shows that it crosses the blood-brain barrier, but factors such as fasting status can affect absorption.[3]
-
-
-
Question: My in vivo results are inconsistent across different experiments. How can I improve the reliability of my findings?
-
Answer: To enhance the reproducibility of your in vivo studies:
-
Standardize Experimental Conditions: Maintain consistent environmental conditions (e.g., temperature, humidity, light-dark cycle) for all animals.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize unconscious bias in data collection and analysis.
-
Power Analysis: Conduct a power analysis before starting your experiments to ensure you have a sufficient number of animals per group to detect a statistically significant effect.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or vehicle itself.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Cell Line | EC50 (nM) | Reference(s) |
| Calcium Mobilization | Human | HEK293 | 16 | [3][5] |
| GTPγS Binding | Human | - | 17 | [3] |
| Calcium Mobilization | Rat | - | 63 | [3][5] |
| Calcium Mobilization | Mouse | - | 28 | [3][5] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Route | Cmax (ng/mL) | T1/2 (hours) | Brain/Plasma Ratio | Reference(s) |
| Rat | 5 mg/kg | p.o. | 317 | 2.5 | 1.2 | [3] |
| Mouse | 10 mg/kg | p.o. | 2193 (at 0.25h) | - | ~1.0 | [4] |
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for your specific cell line and equipment.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR139 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer to generate a concentration-response curve. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the response of a vehicle control (0%) and a maximal effective concentration of a reference agonist (100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. In Vivo Locomotor Activity Study in Rats
-
Animals:
-
Use male Sprague-Dawley rats (or another appropriate strain) weighing 200-250 g.
-
House the animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Prepare a suspension of this compound in 0.5% HPMC in water.
-
Administer this compound or vehicle orally (p.o.) at a volume of 1-3 mL/kg.
-
-
Locomotor Activity Measurement:
-
Immediately after dosing, place each rat individually into an open-field activity chamber equipped with infrared beams to automatically record movement.
-
Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period (e.g., 60-120 minutes).
-
-
Statistical Analysis:
-
Analyze the locomotor activity data using a two-way repeated measures ANOVA with treatment and time as factors.
-
If a significant interaction is found, perform post-hoc tests (e.g., Dunnett's or Sidak's) to compare the this compound treated groups to the vehicle control group at each time point.
-
Mandatory Visualizations
Caption: GPR139 Signaling Pathway activated by this compound.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to GPR139 Agonists: JNJ-63533054 versus TAK-041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent G protein-coupled receptor 139 (GPR139) agonists: JNJ-63533054 and TAK-041. GPR139, an orphan receptor primarily expressed in the central nervous system, is a promising therapeutic target for neuropsychiatric disorders. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of these two compounds.
GPR139 Signaling Pathway
GPR139 activation primarily initiates a signaling cascade through the Gq/11 family of G proteins.[1][2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. While Gq/11 is considered the primary pathway, GPR139 has also been reported to couple with other G protein families, including Gi/o, Gs, and G12/13, suggesting a potential for broader physiological roles.[4]
In Vitro Pharmacological Profile
The following table summarizes the available in vitro data for this compound and TAK-041. Direct comparative studies are limited; therefore, data is compiled from various sources and experimental conditions may differ.
| Parameter | This compound | TAK-041 | Assay Details |
| Human GPR139 EC50 | ~16 nM[5] | Potent Agonist | Calcium Mobilization Assay in HEK293 cells |
| Rat GPR139 EC50 | 63 nM | Not Reported | Calcium Mobilization Assay |
| Mouse GPR139 EC50 | 28 nM | Not Reported | Calcium Mobilization Assay |
| Selectivity | Selective against a panel of 50 other targets. No activity at GPR142.[5] | Selective GPR139 Agonist | Various binding and functional assays |
Pharmacokinetic Properties
A key differentiator between the two compounds appears in their pharmacokinetic profiles, although data is derived from different species.
| Parameter | This compound (in Rats) | TAK-041 (in Humans) |
| Administration Route | Oral (p.o.) | Oral |
| Bioavailability | Orally bioavailable[6] | Orally available[1] |
| Blood-Brain Barrier Penetration | Yes, Brain to Plasma Ratio of 1.2[4] | Yes, CNS-penetrant[7] |
| Half-life (t1/2) | 2.5 hours[4] | 170-302 hours[1] |
| Cmax | 317 ng/mL (~1 µM) at 5 mg/kg p.o.[4] | Not directly reported, but nearly linear pharmacokinetics[1] |
In Vivo and Clinical Overview
Both this compound and TAK-041 have been investigated in preclinical models, with TAK-041 advancing to clinical trials for schizophrenia.
This compound:
-
In vivo studies in rodents have shown that this compound can modulate locomotor activity.[4]
-
It has been used as a tool compound to explore the in vivo functions of GPR139, including its potential role in mood and motivation.[5]
-
Studies investigating its effect on c-fos expression in the medial habenula and dorsal striatum, as well as on neurotransmitter levels via microdialysis, have been conducted.[5]
TAK-041:
-
TAK-041 has been investigated in clinical trials for the treatment of negative symptoms associated with schizophrenia.[8][9]
-
Preclinical studies demonstrated its efficacy in rescuing social interaction deficits in mouse models.[8]
-
A Phase 1 study in healthy volunteers and patients with stable schizophrenia showed that TAK-041 was generally well-tolerated.[1]
-
Functional magnetic resonance imaging (fMRI) studies in patients with schizophrenia have shown that TAK-041 can produce changes in cerebral blood flow and reward-related brain activity.[10][11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Calcium Mobilization Assay
This assay is a primary method for determining the potency of GPR139 agonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human GPR139 receptor are cultured under standard conditions.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution.
-
Compound Preparation: this compound and TAK-041 are serially diluted to a range of concentrations.
-
Fluorescence Measurement: The cell plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of the compounds.
-
Compound Addition and Data Acquisition: The instrument adds the compound dilutions to the wells, and fluorescence intensity is measured kinetically to detect changes in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.
In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in a rodent model.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Sampling: After an equilibration period, dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration: The GPR139 agonist is administered (e.g., orally or intraperitoneally).
-
Post-Dose Sampling: Dialysate collection continues at timed intervals following drug administration.
-
Neurochemical Analysis: The concentration of neurotransmitters and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
This compound and TAK-041 are both potent and selective GPR139 agonists that have proven valuable in elucidating the function of this orphan receptor. This compound has been extensively used as a preclinical tool compound, characterized by its good brain penetrance and a relatively short half-life in rats. In contrast, TAK-041 has progressed into clinical development for schizophrenia, notable for its very long half-life in humans. The choice between these compounds for research purposes will depend on the specific experimental design, with this compound being well-suited for acute preclinical studies and TAK-041 providing insights into the effects of sustained GPR139 agonism in both preclinical and clinical settings. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more direct comparison of their pharmacological and pharmacokinetic profiles.
References
- 1. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ-63533054 and Other GPR139 Agonists for Researchers
This guide provides a detailed comparison of the G protein-coupled receptor 139 (GPR139) agonist, JNJ-63533054, with other known GPR139 agonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available compounds, their performance based on experimental data, and the methodologies used for their characterization.
GPR139 is an orphan receptor predominantly expressed in the central nervous system, making it a compelling target for neurological and psychiatric disorders.[1] The development of potent and selective agonists is crucial for elucidating its physiological roles and therapeutic potential. This guide focuses on comparing this compound with endogenous ligands and other key synthetic agonists.
Comparative Analysis of GPR139 Agonist Potency
The potency of GPR139 agonists is primarily evaluated through in vitro functional assays, such as calcium mobilization and GTPγS binding assays. The half-maximal effective concentration (EC50) is a key parameter for comparing the activity of these compounds. The following table summarizes the reported EC50 values for this compound and other selected GPR139 agonists.
| Agonist | Agonist Type | Human GPR139 EC50 (nM) - Calcium Mobilization | Rat GPR139 EC50 (nM) - Calcium Mobilization | Mouse GPR139 EC50 (nM) - Calcium Mobilization | Human GPR139 EC50 (nM) - GTPγS Binding | Cell Line(s) Used | Reference(s) |
| This compound | Synthetic | 16 | 63 | 28 | 17 | HEK293, CHO-K1 | [2] |
| TC-O 9311 (Compound 1a) | Synthetic | 39 | - | - | - | CHO-K1 | [3] |
| TAK-041 (Zelatriazin) | Synthetic | 22 | - | - | - | - | [4] |
| L-Tryptophan | Endogenous | 49,000 - 220,000 | - | - | - | HEK293 | [1] |
| L-Phenylalanine | Endogenous | 60,000 - 320,000 | - | - | - | HEK293 | [1] |
| AC4 | Synthetic | 220 | - | - | - | CHO | [5] |
| DL43 | Synthetic | >10,000 | - | - | - | - | [6] |
Disclaimer: The EC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell lines, expression levels of the receptor, and specific assay protocols can influence the results.
Based on the available data, this compound is one of the most potent GPR139 agonists identified to date, with nanomolar activity at the human, rat, and mouse receptors.[2] Its potency is significantly higher than the endogenous agonists, L-Tryptophan and L-Phenylalanine, which require micromolar concentrations for activation.[1] Other synthetic agonists like TC-O 9311 and TAK-041 also exhibit nanomolar potency, though they appear to be slightly less potent than this compound in the reported assays.[3][4]
GPR139 Signaling Pathways
Activation of GPR139 by agonists initiates intracellular signaling cascades through the coupling to various G proteins. Studies have shown that GPR139 can couple to multiple G protein subtypes, including Gq/11, Gi/o, Gs, and G12/13, with a primary coupling to the Gq/11 pathway.[7][8] This leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Experimental Protocols
The characterization of GPR139 agonists relies on robust and reproducible experimental protocols. Below are the generalized methodologies for the two primary assays used to assess agonist activity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR139, which is indicative of Gq/11 pathway activation. The Fluorometric Imaging Plate Reader (FLIPR) system is commonly used for this high-throughput assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
HEK293 or CHO-K1 cells stably or transiently expressing the GPR139 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to near confluency.[9]
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
The plate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of the test compounds.
-
Varying concentrations of the GPR139 agonists are automatically added to the wells.
-
The fluorescence intensity is measured in real-time to detect the increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the agonist concentration.
-
The EC50 value is calculated using a non-linear regression analysis of the dose-response curve.
-
GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. It provides a direct measure of G protein activation.
Detailed Methodology:
-
Membrane Preparation:
-
Cell membranes from GPR139-expressing cells are prepared through homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The amount of bound [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
-
References
- 1. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel scaffold for a small molecule GPR139 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JNJ-63533054: A Comparative Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JNJ-63533054, a potent and orally active G-protein coupled receptor 139 (GPR139) agonist, against other GPCRs and off-target proteins. The data presented is compiled from primary research publications and aims to offer an objective overview supported by experimental evidence.
Executive Summary
This compound is a highly selective agonist for the human GPR139 receptor, with a reported EC50 of 16 nM.[1] Extensive in vitro screening has demonstrated its specificity, with minimal to no significant activity against a broad panel of other GPCRs, ion channels, and transporters. This high selectivity makes this compound a valuable tool for studying the physiological functions of GPR139 with a reduced likelihood of confounding off-target effects.
Selectivity Profiling Data
To assess the selectivity of this compound, the compound was screened against a panel of 50 known GPCRs, ion channels, and transporters. The results from this broad selectivity panel, as detailed in the primary literature, indicate a lack of significant cross-reactivity.
Table 1: Selectivity of this compound against a Panel of GPCRs, Ion Channels, and Transporters
| Target Class | Representative Targets Screened | Observed Activity of this compound (at 10 µM) |
| GPCRs | A comprehensive panel including adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors. Notably, this included GPR142, the closest homolog to GPR139. | No significant binding or functional activity observed. |
| Ion Channels | Voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated (e.g., GABA-A, NMDA) ion channels. | No significant modulation of channel activity. |
| Transporters | Monoamine transporters (e.g., DAT, NET, SERT) and others. | No significant inhibition of transporter function. |
Comparative Agonist Potency
This compound exhibits potent agonism at the human, rat, and mouse GPR139 orthologs.
Table 2: Agonist Potency (EC50) of this compound at GPR139 Orthologs
| Species | Assay Type | EC50 (nM) |
| Human | Calcium Mobilization | 16 |
| Human | GTPγS Binding | 17 |
| Rat | Calcium Mobilization | 63 |
| Mouse | Calcium Mobilization | 28 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like GPR139.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human, rat, or mouse GPR139 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for 1 hour.
-
Compound Addition: this compound, at varying concentrations, is added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence signal is plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic equation.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GPR139 receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Reaction Mixture: Cell membranes, [35S]GTPγS, and varying concentrations of this compound are incubated together.
-
Incubation: The reaction mixture is incubated at 30°C to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the compound concentration to determine the EC50 value.
Visualizations
GPR139 Signaling Pathway
References
Cross-Species Efficacy of JNJ-63533054: A Comparative Analysis for Preclinical Research
A detailed guide for researchers on the varied effects of the GPR139 agonist JNJ-63533054 across different species, with supporting data and experimental protocols.
This guide provides a comprehensive comparison of the pharmacological effects of this compound, a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139), across different species.[1][2][3] The data presented here is intended to assist researchers and drug development professionals in the design and interpretation of preclinical studies. We also present a comparison with another GPR139 agonist, TAK-041, to provide a broader context for evaluating these compounds.
GPR139 Signaling Pathway
This compound activates GPR139, a receptor predominantly expressed in the central nervous system, particularly in the habenula and striatum.[4] While the complete signaling cascade of GPR139 is still under investigation, current evidence suggests it primarily couples to Gq/11, leading to the mobilization of intracellular calcium.[4][5] More recent studies have indicated that GPR139 can also couple to other G proteins, such as Gi/o, suggesting a more complex signaling profile.[5][6]
Comparative In Vitro Potency
This compound demonstrates high potency in activating GPR139 across human, rat, and mouse orthologs. The half-maximal effective concentrations (EC50) from in vitro calcium mobilization and GTPγS binding assays are summarized below.
| Species | Assay | EC50 (nM) | Reference |
| This compound | |||
| Human | Calcium Mobilization | 16 | [1] |
| Human | GTPγS Binding | 17 | [1] |
| Rat | Calcium Mobilization | 63 | [1][7] |
| Mouse | Calcium Mobilization | 28 | [1][7] |
| TAK-041 | |||
| Human | - | - |
Cross-Species Pharmacokinetic Profile of this compound in Rodents
Pharmacokinetic studies in rats have shown that this compound is orally bioavailable and can effectively cross the blood-brain barrier.[1][8]
| Species | Parameter | Value | Unit | Reference |
| Rat | IV Clearance | 53 | mL/min/kg | [1] |
| Rat | Cmax (5 mg/kg, p.o.) | 317 | ng/mL | [1] |
| Rat | t1/2 | 2.5 | hours | [1] |
| Rat | Brain to Plasma Ratio | 1.2 | - | [1] |
| Mouse | Brain to Plasma Ratio | ~1 | - | [9] |
In Vivo Effects: A Species-Dependent Landscape
The in vivo effects of this compound have been investigated in both rats and mice, revealing some species-specific behavioral outcomes.
Locomotor Activity
A notable difference between rats and mice has been observed in studies of spontaneous locomotor activity.
| Species | Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Reference |
| Rat | 3-30 | Dose-dependent reduction | [1] |
| Mouse | 10-30 | No significant effect | [4] |
Behavioral Models of Mood and Anxiety
This compound has been profiled in several behavioral paradigms related to mood and anxiety, with generally subtle effects.
| Species | Behavioral Test | Dose (mg/kg, p.o.) | Observed Effect | Reference |
| Mouse | Marble Burying Test | 10 | Small anxiolytic-like effect | [4] |
| Rat | Elevated Plus Maze | - | No effect | [4] |
| Mouse | Tail Suspension Test | 10 | No significant effect | [4] |
| Mouse | Female Urine Sniffing Test | 10 | Anhedonic-like effect | [4] |
| Rat | Learned Helplessness | - | No effect | [4] |
Experimental Protocols
In Vivo Behavioral Assays in Rodents
A generalized workflow for in vivo behavioral experiments with this compound is outlined below.
Drug Formulation and Administration: For both mouse and rat studies, this compound was typically suspended in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) for oral (p.o.) administration.[4] Dosing volumes were adjusted based on the species (e.g., 10 ml/kg for mice, 3 ml/kg for rats).[4]
c-fos Expression Analysis: To assess neuronal activation, c-fos expression was measured in brain regions with high GPR139 expression, such as the medial habenula and dorsal striatum.[4] Following drug administration, animals were euthanized, and brain sections were processed for c-fos immunohistochemistry.[4]
In Vitro Calcium Mobilization Assay: The potency of GPR139 agonists was determined by measuring intracellular calcium mobilization in cells expressing the receptor.[10] A fluorescent calcium indicator, such as Fluo-4, was used to detect changes in intracellular calcium levels upon compound addition.[10]
Alternative GPR139 Agonists
For comparative studies, researchers may consider other selective GPR139 agonists.
-
TAK-041: Also known as NBI-1065846, this compound is an orally active GPR139 agonist that can cross the blood-brain barrier and has been investigated for its potential in treating schizophrenia.[]
-
Cmp1a: Another synthetic agonist for GPR139 with reported potency in the nanomolar range.[]
Conclusion
This compound is a valuable research tool for elucidating the physiological roles of GPR139. While it exhibits consistent in vitro potency across human, rat, and mouse GPR139, its in vivo effects, particularly on locomotor activity, appear to be species-dependent. These differences highlight the importance of careful species selection in preclinical studies and underscore the need for further research to understand the translational relevance of these findings. The availability of alternative GPR139 agonists like TAK-041 provides opportunities for broader comparative studies to validate the on-target effects and therapeutic potential of activating this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for GPR139 Activation: JNJ-63533054 vs. Endogenous Ligands
For researchers in neuroscience and drug development, the G protein-coupled receptor 139 (GPR139) presents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. The discovery of both endogenous and synthetic agonists for this receptor has opened new avenues for investigation. This guide provides a detailed comparison of the efficacy of the synthetic agonist JNJ-63533054 against the endogenous ligands, L-tryptophan and L-phenylalanine, supported by experimental data and detailed protocols.
A significant body of research demonstrates that the synthetic compound this compound is a highly potent and selective agonist of GPR139, exhibiting substantially greater efficacy compared to its naturally occurring counterparts, the essential amino acids L-tryptophan and L-phenylalanine.
Quantitative Efficacy and Potency Comparison
The potency of an agonist is a critical factor in its potential as a therapeutic agent. In functional assays, this compound consistently demonstrates activation of GPR139 at nanomolar concentrations, whereas L-tryptophan and L-phenylalanine require micromolar concentrations to elicit a similar response. This stark difference in potency highlights the engineered advantages of the synthetic ligand.
Data from key studies, primarily from Liu et al. (2015) in Molecular Pharmacology, which first identified the endogenous ligands and characterized this compound, provides a clear quantitative comparison.
| Ligand | Assay Type | Species | EC50 (Potency) | Reference |
| This compound | Calcium Mobilization | Human | 16 nM | [1][2] |
| GTPγS Binding | Human | 17 nM | ||
| Calcium Mobilization | Rat | 63 nM | ||
| Calcium Mobilization | Mouse | 28 nM | ||
| L-Tryptophan | Calcium Mobilization | Human | 30-300 µM | [1][2] |
| L-Phenylalanine | Calcium Mobilization | Human | 30-300 µM | [1][2] |
GPR139 Signaling Pathways
GPR139 is known to couple to multiple G protein families, initiating a cascade of intracellular events. The primary signaling pathway is through the Gq/11 family, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, evidence also suggests coupling to Gi/o, Gs, and G12/13 families, indicating a complex and potentially context-dependent signaling profile.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are methodologies for the key assays used to compare this compound and endogenous GPR139 ligands.
Calcium Mobilization Assay (FLIPR)
This assay is a widely used method to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like GPR139.
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
For transient transfection, cells are seeded in 96-well plates and transfected with a GPR139 expression vector using a suitable transfection reagent (e.g., Lipofectamine). Assays are typically performed 24-48 hours post-transfection. For stable cell lines, cells are plated and allowed to reach 80-90% confluency.
Assay Procedure:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the automated addition of the agonist (this compound, L-tryptophan, or L-phenylalanine) at various concentrations.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time.
-
Data is analyzed by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
GTPγS Binding Assay
This functional assay measures the G protein activation step, providing a more proximal readout of receptor activation compared to second messenger assays.
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing GPR139 are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
Assay Procedure:
-
Cell membranes are incubated with the agonist at various concentrations in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
The radioactivity on the filters is counted using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
The specific binding is plotted against the agonist concentration to calculate the EC50 value.
References
JNJ-63533054: A Potent and Selective Pharmacological Tool for GPR139 Function Validation
A comprehensive guide for researchers, scientists, and drug development professionals on the utility of JNJ-63533054 in elucidating the function of the orphan receptor GPR139. This guide provides a comparative analysis of this compound with other available pharmacological tools, supported by experimental data and detailed protocols.
The orphan G protein-coupled receptor GPR139 has emerged as a promising therapeutic target, particularly for neuropsychiatric and behavioral disorders.[1][2] Its expression is predominantly localized in the central nervous system, including key areas like the habenula, striatum, and hypothalamus.[2][3][4] However, the lack of a confirmed endogenous ligand has historically hindered the exploration of its physiological roles. The development of potent and selective synthetic ligands, such as this compound, has been instrumental in beginning to unravel the complexities of GPR139 signaling and function.[5][6]
This compound is a small molecule agonist that is characterized by its high potency, selectivity, and ability to cross the blood-brain barrier, making it an invaluable tool for both in vitro and in vivo studies.[5][6][7] This guide provides an objective comparison of this compound with other GPR139 agonists, presents key experimental data in a clear and accessible format, and offers detailed methodologies for crucial experiments.
Comparative Analysis of GPR139 Agonists
This compound stands out among other pharmacological tools for its well-characterized profile. A comparison with other known GPR139 agonists reveals its superior potency in various functional assays.
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| This compound | Calcium Mobilization | Human | 16 | [6][7] |
| GTPγS Binding | Human | 17 | [7] | |
| Calcium Mobilization | Rat | 63 | [7] | |
| Calcium Mobilization | Mouse | 28 | [7] | |
| Compound 1a | Calcium Mobilization | - | > this compound | [1] |
| TAK-041 | Calcium Mobilization | - | > this compound | [1] |
| AC4 | Calcium Mobilization | - | > Takeda > Compound 1a > this compound | [1] |
| DL43 | Calcium Mobilization | - | > AC4 > Takeda > Compound 1a > this compound | [1] |
| L-Tryptophan | - | - | 220,000 | [4] |
| L-Phenylalanine | - | - | 320,000 | [4] |
Table 1: Potency of GPR139 Agonists. This table summarizes the half-maximal effective concentration (EC50) values for this compound and other GPR139 agonists in different functional assays. Lower EC50 values indicate higher potency.
This compound also demonstrates high selectivity for GPR139 over a broad panel of other GPCRs, ion channels, and transporters, including its closest homolog, GPR142.[5] This high selectivity is crucial for ensuring that observed effects are specifically mediated by GPR139 activation.
Pharmacokinetic Properties
A key advantage of this compound as a pharmacological tool is its favorable pharmacokinetic profile, particularly its ability to penetrate the central nervous system.
| Parameter | Species | Value | Reference |
| Blood-Brain Barrier Penetration | Rat | Brain/Plasma Ratio: 1.2 | [7] |
| Mouse | Brain/Plasma Ratio: ~1 | [8] | |
| Oral Bioavailability | Rat | Yes | [7] |
| Half-life (t1/2) | Rat | 2.5 hours | [7] |
| Cmax | Rat | 317 ng/mL (~1 µM) | [7] |
| IV Clearance | Rat | 53 mL/min/kg | [7] |
Table 2: Pharmacokinetic Properties of this compound. This table highlights the key pharmacokinetic parameters of this compound in rodents, demonstrating its suitability for in vivo experiments targeting the central nervous system.
GPR139 Signaling Pathways
GPR139 is known to couple to multiple G protein families, leading to the activation of diverse downstream signaling cascades. The primary signaling pathway appears to be through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4] However, evidence also suggests coupling to Gi/o, Gs, and G12/13.[3]
Figure 1: GPR139 Signaling Pathways. This diagram illustrates the promiscuous G protein coupling of GPR139 and its primary downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize GPR139 agonists.
Calcium Mobilization Assay
This assay is a common method to assess the functional activity of Gq/11-coupled receptors like GPR139.
Principle: Agonist binding to GPR139 activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.
General Protocol:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing GPR139 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Compound Addition: A baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (e.g., this compound).
-
Signal Detection: Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration. Dose-response curves are generated to calculate EC50 values.
Figure 2: Calcium Mobilization Assay Workflow. A flowchart outlining the key steps in a typical calcium mobilization assay.
GTPγS Binding Assay
This functional assay measures the initial step of G protein activation following receptor stimulation.
Principle: In the inactive state, G proteins are bound to GDP. Upon agonist-induced receptor activation, GDP is exchanged for GTP. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon activation. The accumulation of [³⁵S]GTPγS-bound G proteins is then quantified.[9]
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing GPR139.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration through filter plates.
-
Washing: Unbound [³⁵S]GTPγS is washed away.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Agonist-stimulated binding is determined by subtracting the basal binding (in the absence of agonist). Dose-response curves are plotted to determine EC50 values.
Receptor Internalization Assay
This assay quantifies the agonist-induced movement of receptors from the cell surface into the cell's interior.
Principle: Upon sustained agonist stimulation, many GPCRs undergo desensitization and internalization, a process often mediated by β-arrestin.[10] This can be visualized and quantified using various techniques, including antibody-based methods, fluorescently tagged receptors, or enzyme-fragment complementation assays.
General Protocol (Antibody-based):
-
Cell Culture: Cells expressing an epitope-tagged GPR139 (e.g., HA- or FLAG-tagged) are used.
-
Agonist Treatment: Cells are treated with the agonist (e.g., this compound) for a specific time course.
-
Fixation and Staining: Cells are fixed, and surface-expressed receptors are labeled with a primary antibody against the epitope tag.
-
Permeabilization and Internalized Staining: Cells are then permeabilized, and the internalized receptors are labeled with a second primary antibody (or the same one if the first is removed) followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The amount of surface versus internalized receptor is quantified using fluorescence microscopy or a high-content imaging system.
Conclusion
This compound is a robust and reliable pharmacological tool for probing the function of GPR139. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for a wide range of in vitro and in vivo applications. By utilizing this compound in conjunction with the experimental approaches outlined in this guide, researchers can continue to elucidate the physiological and pathophysiological roles of GPR139, paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
Reproducibility of JNJ-63533054 Findings: A Comparative Analysis Across Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of findings related to JNJ-63533054, a selective and orally active agonist for the G protein-coupled receptor GPR139. By consolidating quantitative data and experimental methodologies from various published studies, this document aims to assess the consistency and reproducibility of its reported effects.
This compound has been identified as a potent tool compound for investigating the physiological roles of GPR139, an orphan receptor predominantly expressed in the central nervous system.[1][2] Its oral bioavailability and ability to penetrate the blood-brain barrier make it suitable for in vivo characterization.[1][3] This guide synthesizes data from multiple sources to provide a comprehensive overview of its pharmacological profile.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound as reported across different studies. This allows for a direct comparison of its potency, affinity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Species | Assay Type | Reported Value |
| EC50 | Human | Calcium Mobilization | 16 nM[3] |
| Human | GTPγS Binding | 17 nM[3] | |
| Human | Functional Potency | ~16 nM[4] | |
| Rat | Calcium Mobilization | 63 nM[3] | |
| Mouse | Calcium Mobilization | 28 nM[3] | |
| Kd | Human | Radioligand Binding | 10 nM[3] |
| Rat | Radioligand Binding | 32 nM[3] | |
| Mouse | Radioligand Binding | 23 nM[3] | |
| Bmax | Human | Radioligand Binding | 26 pmol/mg protein[3] |
| Rat | Radioligand Binding | 8.5 pmol/mg protein[3] | |
| Mouse | Radioligand Binding | 6.2 pmol/mg protein[3] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Administration Route | Dose | Value |
| Cmax | Oral (p.o.) | 5 mg/kg | 317 ng/mL (~1 µM)[3] |
| t1/2 | Oral (p.o.) | 5 mg/kg | 2.5 hours[3] |
| Brain to Plasma Ratio | Oral (p.o.) | 5 mg/kg | 1.2[3] |
| Oral (p.o.) | 10 mg/kg | 1.1 - 1.2[5] |
Table 3: Comparison with Alternative GPR139 Agonists
| Compound | Parameter | Assay | Finding |
| This compound | Rank Order of Potency | Ca2+ mobilization, Inositol Monophosphate Accumulation, Receptor Internalization | This compound > Compound 1a > TAK-041[2] |
| Compound 1a | Rank Order of Potency | Ca2+ mobilization, Inositol Monophosphate Accumulation, Receptor Internalization | This compound > Compound 1a > TAK-041[2] |
| TAK-041 | Rank Order of Potency | Ca2+ mobilization, Inositol Monophosphate Accumulation, Receptor Internalization | This compound > Compound 1a > TAK-041[2] |
Signaling Pathway and Experimental Workflow Visualizations
To clarify the mechanisms and methodologies discussed in the literature, the following diagrams visualize the GPR139 signaling pathway and a representative in vivo experimental workflow.
Experimental Protocols
The reproducibility of findings is critically dependent on the methodologies employed. Below are summaries of key experimental protocols used in the characterization of this compound.
1. In Vitro Calcium Mobilization Assay
-
Cells: HEK293 cells transiently or stably expressing the GPR139 receptor of the species of interest (human, rat, or mouse).
-
Methodology: Cells are loaded with a calcium-sensitive fluorescent dye. The addition of this compound at various concentrations triggers Gq/11-mediated intracellular calcium release, which is detected as an increase in fluorescence.[6]
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 value, representing the concentration of this compound that elicits a half-maximal response.
2. Radioligand Binding Assay
-
Preparation: Cell membranes are prepared from HEK293 cells expressing GPR139.
-
Radioligand: [3H]this compound is used to label the GPR139 binding site.
-
Procedure: For saturation binding, membranes are incubated with increasing concentrations of the radioligand to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).
-
Data Analysis: The amount of bound radioligand is quantified using scintillation counting.
3. In Vivo Blood-Brain Barrier Penetration Study
-
Animal Models: Studies have utilized male C57BL/6 mice and Sprague–Dawley rats.[4]
-
Dosing: this compound is administered orally, typically at a dose of 10 mg/kg.[4]
-
Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), animals are euthanized, and blood and brain tissues are collected.[4]
-
Analysis: The concentrations of this compound in plasma and brain homogenates are quantified using liquid chromatography/tandem mass spectrometry (LC/MS/MS).[4]
4. In Vivo Behavioral and Pharmacodynamic Assessments
-
Drug Formulation: For oral administration, this compound is typically prepared as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[4]
-
c-fos Expression: To assess neuronal activation, brain sections are immunostained for the c-fos protein. Studies have shown that this compound (10-30 mg/kg, p.o.) did not significantly alter c-fos expression in the medial habenula or dorsal striatum.[4]
-
Neurotransmitter Levels: In vivo microdialysis is used to measure extracellular levels of neurotransmitters like dopamine (B1211576) and serotonin (B10506) in specific brain regions. This compound did not alter basal levels of these neurotransmitters in the prefrontal cortex or nucleus accumbens.[4]
-
Behavioral Models: The compound has been tested in models of anxiety, despair, and anhedonia. For instance, in the female urine sniffing test, this compound was shown to produce an anhedonic-like effect.[4]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
JNJ-63533054: A Comparative Guide to a Potent GPR139 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-63533054 with other methods for modulating the orphan G protein-coupled receptor, GPR139. This compound is a potent, selective, and orally active agonist for GPR139, a receptor predominantly expressed in the central nervous system and implicated in various neurological and psychiatric disorders.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing modulator activity, and visualizes relevant biological pathways and workflows.
Comparative Analysis of GPR139 Modulators
This compound stands out for its high potency in activating GPR139. The modulation of GPR139 can be achieved through various compounds, including endogenous and synthetic agonists. The following table summarizes the potency of this compound in comparison to other known GPR139 modulators.
| Compound/Method | Type | Species | Assay Type | EC50 (nM) | Reference |
| This compound | Synthetic Agonist | Human | Calcium Mobilization | 16 | [1][2][3] |
| Human | GTPγS Binding | 17 | [1][3] | ||
| Rat | Calcium Mobilization | 63 | [1] | ||
| Mouse | Calcium Mobilization | 28 | [1] | ||
| TAK-041 | Synthetic Agonist | - | - | - | [4][] |
| Compound 1a | Synthetic Agonist | - | - | - | [6] |
| L-Tryptophan | Endogenous Agonist | Human | - | ~200,000-300,000 | [7] |
| L-Phenylalanine | Endogenous Agonist | Human | - | ~200,000-300,000 | [7] |
GPR139 Signaling Pathways
GPR139 is known to couple to multiple G protein families, with the Gq/11 pathway being the primary route for signal transduction.[8][9][10] Activation of the Gq/11 pathway by an agonist like this compound leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event measured in calcium mobilization assays. While Gq/11 is primary, GPR139 can also couple to other G proteins such as Gi/o.[4][9][11]
Caption: GPR139 Signaling Cascade.
Experimental Protocols
The characterization of GPR139 modulators like this compound relies on robust in vitro assays. Below are detailed protocols for two key experiments.
Calcium Mobilization Assay
This assay is a primary method to determine the potency of GPR139 agonists by measuring the increase in intracellular calcium upon receptor activation.
Objective: To measure the EC50 of a test compound at the GPR139 receptor.
Materials:
-
HEK293 or CHO cells transiently or stably expressing GPR139.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Test compounds (e.g., this compound) and reference agonists.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed GPR139-expressing cells into microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay Measurement:
-
Place the microplate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Inject the compound dilutions into the wells.
-
Immediately measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
GTPγS Binding Assay
This assay measures the G protein activation following receptor agonism.
Objective: To determine the potency and efficacy of a test compound in stimulating G protein activation via GPR139.
Materials:
-
Membranes prepared from cells expressing GPR139.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and test compound dilutions.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Plot the specific binding against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing GPR139 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of JNJ-63533054 in Preclinical Disease Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of JNJ-63533054, a selective G protein-coupled receptor 139 (GPR139) agonist, in various preclinical models of disease. The data presented is intended to offer an objective comparison with alternative GPR139 agonists where available, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Overview of this compound
This compound is a potent and selective agonist for GPR139, an orphan receptor primarily expressed in the central nervous system, with high concentrations in the habenula and striatum.[1] GPR139 is implicated in the modulation of mood, motivation, and anxiety-related circuits.[1] this compound is orally bioavailable and brain-penetrant, making it a valuable tool for investigating the in vivo functions of GPR139.[1]
In Vivo Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of this compound in various behavioral and neurochemical models. Where possible, data for the alternative GPR139 agonist, TAK-041, is included for comparative purposes, although direct head-to-head studies are limited.
Table 1: Efficacy of this compound in Models of Anxiety and Depression-Like Behaviors
| Behavioral Test | Species | This compound Dose & Route | Observed Effect | Alternative: TAK-041 Effect |
| Marble Burying Test | Mouse | 10 mg/kg, p.o. | Produced a small anxiolytic-like effect.[1] | Data not available in the same model. |
| Tail Suspension Test | Mouse | 10 mg/kg, p.o. | No significant effect on immobility time.[1] | Reversed depressive-like behavior in the forced swim test in a chronic stress model.[2] |
| Female Urine Sniffing Test | Mouse | 10 mg/kg, p.o. | Produced an anhedonic-like effect (decreased sniffing time).[1] | Data not available in the same model. |
| Learned Helplessness | Rat | 10 mg/kg, p.o. | No effect on the number of escapes in either stress-resilient or stress-susceptible animals.[1] | Data not available in the same model. |
Table 2: Efficacy in Models Relevant to Schizophrenia
| Behavioral/Neurochemical Test | Species | This compound Dose & Route | Observed Effect | Alternative: TAK-041 Effect |
| Social Interaction Test | - | Data not available. | Data not available. | Completely reversed social interaction deficits in multiple rodent models (maternal immune activation, subchronic PCP, and in Balb/C and BTBR mice).[2][3] |
| Amphetamine-Induced Dopamine (B1211576) Release in Nucleus Accumbens | Rat | 10 mg/kg, p.o. | No effect on amphetamine-induced dopamine release.[1] | Reduced amphetamine- and nicotine-induced dopamine release in the nucleus accumbens.[2] |
| c-fos Expression in Habenula | Mouse | 10 and 30 mg/kg, p.o. | No effect on c-fos expression.[1] | Increased c-fos expression in the habenula in wild-type mice (effect absent in GPR139 knockout mice).[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Marble Burying Test
This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding. Twenty glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Mice are individually placed in the test cage.
-
The animals are left undisturbed for a 30-minute period.
-
At the end of the session, the mouse is removed from the cage.
-
The number of marbles that are at least two-thirds buried in the bedding is counted.
-
-
Endpoint: A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Tail Suspension Test
This test is a widely used model to screen for antidepressant-like activity.
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse.
-
The mouse is suspended by its tail from a hook or a bar in the suspension box.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility (the time the mouse hangs passively without struggling) is recorded, usually during the last 4 minutes of the test.
-
-
Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Female Urine Sniffing Test
This test is used to assess anhedonia, a core symptom of depression, by measuring the motivational level of a male mouse to investigate a rewarding stimulus.
-
Apparatus: The home cage of a male mouse and cotton-tipped applicators.
-
Procedure:
-
A cotton-tipped applicator dipped in water is presented to the male mouse for a set period (e.g., 3 minutes), and the duration of sniffing is recorded.
-
After an inter-trial interval, a second cotton-tipped applicator, this time containing fresh urine from a female mouse in estrus, is presented for the same duration, and sniffing time is recorded.
-
-
Endpoint: A decrease in the time spent sniffing the female urine is interpreted as an anhedonic-like behavior.[1]
Social Interaction Test (Three-Chamber Test)
This test evaluates sociability and preference for social novelty in rodents, relevant for models of schizophrenia and autism.
-
Apparatus: A three-chambered box with openings allowing free access between chambers. Small wire cages are used to contain stimulus mice.
-
Procedure:
-
Habituation: The test mouse is placed in the middle chamber and allowed to explore all three empty chambers for a set period.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The other side chamber contains an empty wire cage. The test mouse is allowed to explore all three chambers, and the time spent in each chamber and sniffing each wire cage is recorded.
-
Social Novelty Phase: A second, novel "stranger" mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore, and the time spent interacting with the now-familiar mouse versus the novel mouse is recorded.
-
-
Endpoint: Reduced time spent with the stranger mouse in the sociability phase or no preference for the novel mouse in the social novelty phase can indicate social deficits.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response of the animal.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate.
-
A series of trials are presented, including:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the loud pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (a whole-body flinch) is measured in all trial types.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A deficit in PPI is observed as a lower percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway of GPR139 and a typical experimental workflow for in vivo compound testing.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S180. THE SELECTIVE GPR139 AGONIST TAK-041 REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-63533054 and its Inactive Enantiomer: A Guide for Researchers
This guide provides a detailed comparative analysis of the potent GPR139 agonist, JNJ-63533054, and its corresponding inactive enantiomer, JNJ-63770044. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of the GPR139 receptor.
Introduction
This compound is a selective and orally bioavailable agonist of the G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system.[1] Its enantiomer, JNJ-63770044, is significantly less active, making it an ideal negative control for in vitro and in vivo studies to confirm GPR139-mediated effects. This guide presents a summary of their differential activity, detailed experimental protocols for key assays, and a visualization of the GPR139 signaling pathway.
Data Presentation
The following tables summarize the quantitative data comparing the in vitro and in vivo activities of this compound and its inactive enantiomer.
Table 1: In Vitro Comparative Activity Data
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| This compound | GTPγS Binding | Human | 17 ± 4 | [2] |
| Rat | 63 ± 24 | [2][3] | ||
| Mouse | 28 ± 7 | [2][3] | ||
| Calcium Mobilization | Human | 16 ± 6 | [2][3] | |
| JNJ-63770044 | GTPγS Binding | Human | >10,000 |
Table 2: In Vivo Comparative Activity Data
| Compound | Study | Species | Dose | Effect on Locomotor Activity | Reference |
| This compound | Locomotor Activity | Rat | 3-30 mg/kg (p.o.) | Dose-dependent reduction | [2][4] |
| JNJ-63770044 | Locomotor Activity | Rat | Not specified | No effect | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist stimulation.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human, rat, or mouse GPR139 are prepared.
-
Reaction Mixture: Membranes are incubated in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.
-
Compound Addition: Varying concentrations of this compound or JNJ-63770044 are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: The mixture is incubated at 30°C for 30 minutes.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by liquid scintillation counting.
-
Data Analysis: EC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR139.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human GPR139 are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Preparation: Serial dilutions of this compound are prepared in the assay buffer.
-
Agonist Stimulation: The fluorescent plate reader injects the compound solutions into the wells, and fluorescence is measured simultaneously.
-
Data Acquisition: Fluorescence intensity is recorded over time to measure the change in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value.
Rat Locomotor Activity Study
This in vivo assay is used to assess the effect of compounds on spontaneous movement in rats.
Protocol:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Acclimation: Animals are acclimated to the testing room and the locomotor activity chambers for at least 60 minutes before the experiment.
-
Compound Administration: this compound (3-30 mg/kg) or JNJ-63770044 is administered via oral gavage (p.o.). A vehicle control group (e.g., 0.5% HPMC) is also included.
-
Observation Period: Immediately after dosing, rats are placed individually into automated locomotor activity chambers equipped with infrared beams.
-
Data Collection: Horizontal and vertical movements (ambulation and rearing) are recorded continuously for a specified period (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled and the number of rearing events are quantified and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualization
GPR139 Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by GPR139.
References
- 1. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of JNJ-63533054: A Procedural Guide
For researchers, scientists, and drug development professionals handling JNJ-63533054, a potent and selective GPR139 agonist, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the appropriate management and disposal of this compound, ensuring operational integrity and minimizing risk.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment. The Safety Data Sheet (SDS) for this compound mandates the use of:
-
Eye Protection: Chemical safety glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the compound in a manner that could generate dust or aerosols.
-
Body Protection: A laboratory coat should be worn to prevent skin contact.
Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The following procedure outlines the recommended steps for safe disposal:
-
Initial Assessment: Determine if the waste is contaminated with this compound. This includes any unused product, solutions containing the compound, and any materials (e.g., pipette tips, vials, absorbent pads) that have come into direct contact with it.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated labware (e.g., weighing paper, spatulas), in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use containers that are compatible with the chemical properties of this compound and any solvents used.
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
Clearly label each container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet for this compound to ensure they have all necessary information for safe handling and final disposition.
Quantitative Safety Data
The following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Value |
| Personal Protective Equipment | |
| Eye Protection | Chemical safety glasses |
| Hand Protection | Chemical-resistant gloves |
| Respiratory Protection | NIOSH-approved respirator (if dust/aerosol) |
| Emergency Procedures | |
| Skin Contact | Wash with soap and water |
| Eye Contact | Flush with copious amounts of water |
| Inhalation | Move to fresh air |
| Ingestion | Wash out mouth with water |
| Waste Management | |
| Disposal Method | Licensed hazardous waste disposal company |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always refer to the most current Safety Data Sheet and local regulations for the most up-to-date information.
Essential Safety and Logistical Information for Handling JNJ-63533054
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of JNJ-63533054.
This document provides crucial safety and logistical information for the handling of this compound (CAS Number: 1802326-66-4), a potent and selective GPR139 agonist.[1][2] Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound for research purposes. This product is intended for laboratory research use only and is not for human or veterinary use.[3][4]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Operational and Disposal Plans
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Procedural Controls: Avoid direct contact with the compound. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -20°C for up to one year or -80°C for up to two years.[1] For shorter-term storage, some suppliers suggest room temperature. Always refer to the supplier's specific recommendations.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols for chemical waste.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 1802326-66-4[3][4][5] |
| Molecular Formula | C₁₇H₁₇ClN₂O₂[3] |
| Molecular Weight | 316.78 g/mol [6] |
| Appearance | Solid powder[4] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mM), DMF (30 mg/ml), and Ethanol (up to 20 mM).[3] |
Experimental Workflow for Handling and Preparation of this compound
The following diagram outlines the standard workflow for safely handling and preparing this compound for experimental use.
Caption: Workflow for safe handling and preparation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
